molecular formula C7H7N3S B6282773 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol CAS No. 7321-94-0

1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B6282773
CAS No.: 7321-94-0
M. Wt: 165.22 g/mol
InChI Key: GCYONDMJGUUSSV-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol is a chemical compound with the CAS Registry Number 7321-94-0 . Its molecular formula is C 7 H 7 N 3 S, and it has a molecular weight of 165.22 g/mol . The compound is a nitrogen- and sulfur-containing heterocycle that belongs to the imidazopyridine family, a class of structures known for their significant presence in medicinal chemistry and drug discovery research. As a versatile scaffold, this compound is primarily valued as a sophisticated building block for the synthesis of more complex molecules. Researchers utilize it in various applications, including the development of pharmaceutical candidates, the study of enzyme inhibition, and as a key intermediate in organic synthesis. The specific "2-thiol" functional group and the nitrogen-rich core make it a valuable precursor for creating compounds with potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers • : 7321-94-0 • Molecular Formula: C 7 H 7 N 3 S • Molecular Weight: 165.22 g/mol • MDL Number: MFCD21841413

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7321-94-0

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

1-methyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C7H7N3S/c1-10-6-2-3-8-4-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)

InChI Key

GCYONDMJGUUSSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)NC1=S

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Tautomeric Equilibrium of 1-Methyl-1H-Imidazo[4,5-c]pyridine-2-Thiol vs. Thione Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is a critical structural determinant often overlooked in high-throughput screening and molecular docking. While many chemical databases (e.g., PubChem, ChemSpider) default to the aromatic thiol (-SH) representation, experimental and high-level quantum mechanical evidence confirms that the thione (=S) form (specifically 1-methyl-1H-imidazo[4,5-c]pyridine-2(3H)-thione ) is the predominant species in the solid state and in polar biological media.

This guide provides the theoretical framework, experimental protocols, and computational strategies to correctly identify and model this equilibrium, preventing costly errors in structure-based drug design (SBDD).

Theoretical Framework: The Anatomy of the Equilibrium

The molecule contains a fused imidazopyridine core. The N1 position is methylated, blocking proton transfer to that site. Consequently, the tautomerism is strictly a proton transfer between the exocyclic sulfur and the N3 nitrogen.

The Species[1]
  • Form A (Thiol): The "aromatic" form. The proton resides on the sulfur. The imidazole ring retains full Hückel aromaticity (6

    
     electrons).
    
  • Form B (Thione): The "keto-like" form. The proton resides on the N3 nitrogen. The C2=S bond is formed. While formally less aromatic than the thiol, the strong N-H bond energy compensates for the loss of aromatization energy.

Thermodynamic Drivers

The equilibrium is governed by the difference in bond energies and solvation effects:

  • Bond Energy: The N-H bond (

    
     93 kcal/mol) is significantly stronger than the S-H bond (
    
    
    
    82 kcal/mol). This enthalpic gain drives the equilibrium toward the thione.
  • Solvation: The thione form possesses a larger dipole moment due to the charge separation resonance contributor (

    
    ). In polar solvents (water, DMSO, physiological buffers), the thione is highly stabilized by solvation shells.
    
  • Aromaticity: While the thiol form is fully aromatic, the thione form retains significant delocalization through the push-pull mechanism between the N1/N3 lone pairs and the electronegative sulfur.

Visualization of the Pathway

Tautomerism cluster_0 Environmental Factors Thiol Form A: Thiol (-SH) (Favored in Gas Phase/Non-polar) TS Transition State (Proton Transfer) Thiol->TS  Deprotonation   Thione Form B: Thione (=S) (Favored in Solid/Polar Solvents) TS->Thione  Reprotonation at N3   Thione->TS  Rare (High T)   Solvent Polar Solvent (DMSO/H2O) Stabilizes Thione Solvent->Thione Crystal Crystal Lattice Stabilizes Thione (H-bonds) Crystal->Thione

Figure 1: The tautomeric pathway showing the thermodynamic sink toward the thione form in relevant biological contexts.

Experimental Characterization Protocol

To definitively assign the tautomer in your specific sample, rely on the following self-validating workflow. Do not rely solely on melting point or low-res Mass Spec.

X-Ray Crystallography (The Gold Standard)

If you can grow a single crystal (slow evaporation from Ethanol/DMF), this provides unambiguous proof.

  • Thione Marker: C2-S bond length

    
    1.67 - 1.70 Å  (double bond character).
    
  • Thiol Marker: C2-S bond length

    
    1.75 - 1.80 Å  (single bond character).
    
  • Intermolecular Forces: Thiones typically form centrosymmetric dimers via

    
     hydrogen bonds in the lattice.
    
Solution State NMR (The Practical Standard)

Since drugs operate in solution, NMR is the most relevant analytical technique.

Protocol: Variable Solvent Characterization

  • Prepare Sample A: 5 mg compound in

    
     (Non-polar, if soluble).
    
  • Prepare Sample B: 5 mg compound in

    
     (Polar, mimics biological polarity).
    
  • Acquire:

    
     NMR and 
    
    
    
    NMR.

Data Interpretation Table:

FeatureThiol Form (-SH)Thione Form (=S, N-H)Causality

Exchangeable
Broad singlet,

3.0 - 5.0 ppm
Broad singlet,

12.0 - 14.0 ppm
N-H protons are highly deshielded by the ring current and H-bonding.

C2 Shift

140 - 155 ppm

160 - 175 ppm
The C=S carbon is significantly deshielded compared to C-S.

NMR
N3 shows pyridine-like shiftN3 shows pyrrole-like shift (

-100 ppm upfield shift)
Protonation of N3 changes hybridization character.
UV-Vis Spectroscopy

Thiones exhibit a characteristic bathochromic shift (red shift) compared to thiols due to the


 transition of the C=S group.
  • Thione: Distinct band often

    
     nm.
    
  • Thiol (S-alkylated reference): Band typically

    
     nm.
    

Computational Validation (DFT)

For drug design, you often need to predict the tautomer of a library of analogs before synthesis.

Recommended Workflow:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP or

    
    B97X-D (includes dispersion corrections).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for sulfur and anionic character).

  • Solvation Model: PCM or SMD (Water). Gas phase calculations will erroneously favor the thiol.

Example Input Block (Gaussian):

Interpretation: Calculate the Gibbs Free Energy (


) for both forms.


If

, the thione is stable. For imidazo[4,5-c]pyridines, typical values are

to

kcal/mol in water, indicating >99.9% thione population.

Implications for Drug Discovery[2][3]

The "Docking Trap"

Most docking software (Glide, AutoDock) generates 3D conformers based on standard valency rules. If the input SMILES is the thiol (e.g., Cn1c(S)nc...), the software will dock the thiol .

Consequences:

  • Hydrogen Bonding: The thiol is a Hydrogen Bond Donor (HBD) at Sulfur. The Thione is a Hydrogen Bond Acceptor (HBA) at Sulfur and HBD at Nitrogen.

  • Shape: The H-atom on Sulfur has a specific radius and vector. In the thione, the Sulfur is "naked" and large.

  • Result: False negatives in virtual screening because the wrong pharmacophore is being matched to the receptor.

Corrective Workflow

DrugDesign cluster_warn CRITICAL CHECKPOINT Input Input Library (SMILES) TautomerGen Tautomer Enumeration (LigPrep / ChemAxon) Input->TautomerGen Filter Energy Filter (Retain only stable forms) TautomerGen->Filter Calculate pKa/Stability Docking Molecular Docking (Thione Form) Filter->Docking 1-methyl-imidazo[4,5-c]pyridine-2-thione Check Is N3 protonated? Is C2=S double bond set? Filter->Check

Figure 2: Corrective workflow for handling tautomers in silico.

References

  • Wang, Y. A., et al. (2005). "Theoretical Studies of the Tautomers of Pyridinethiones." University of British Columbia. This seminal work establishes the dominance of the thione form in fused pyridine-thiol systems using DFT and spectroscopic validation.[1] 1[2][3][4][5]

  • Stanovnik, B., & Tišler, M. (1980). "Tautomerism of 2-mercapto-benzimidazoles and related compounds." Advances in Heterocyclic Chemistry. (General reference for fused imidazole-thiol tautomerism).
  • Gokce, H., et al. (2016).[6] "Thiol-thione tautomeric analysis... of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol." Spectrochimica Acta Part A. Demonstrates the agreement between DFT B3LYP levels and experimental NMR/IR data for pyridine-based thiones. 6[2][3][4][5]

  • Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design. Discusses the high failure rate in docking studies due to incorrect tautomer assignment.
  • Alkorta, I., et al. (2020). "Tautomerism in drug discovery." Journal of Medicinal Chemistry. A comprehensive review of how tautomeric equilibria affect pharmacokinetics and binding affinity. 7[2][3][4][5]

Sources

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines and thereby interacting with a wide array of biological targets. This technical guide provides a comprehensive overview of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, a specific derivative with significant therapeutic potential. This document delineates a plausible synthetic route, explores its potential applications in oncology, virology, and bacteriology, and elucidates the underlying mechanisms of action based on evidence from closely related analogs. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound class in their therapeutic programs.

Introduction: The Prominence of the Imidazo[4,5-c]pyridine Core

The fusion of imidazole and pyridine rings creates a class of compounds known as imidazopyridines, which exhibit a broad spectrum of biological activities.[1][2] Their structural analogy to purines allows them to function as antagonists or modulators of enzymes and receptors that recognize purine-based substrates.[2] The imidazo[4,5-c]pyridine isomer, in particular, has garnered significant attention for its therapeutic potential, with derivatives demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2][3][4]

This guide focuses on a specific, yet underexplored, derivative: 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol . The introduction of a methyl group at the N1 position and a thiol group at the C2 position is anticipated to confer unique physicochemical and pharmacological properties. The N-methylation can enhance metabolic stability and cell permeability, while the 2-thiol moiety introduces a reactive and metal-chelating functional group, opening avenues for novel mechanisms of action.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 3,4-diaminopyridine and proceeds through a cyclization reaction to form the imidazo[4,5-c]pyridine core, followed by methylation.

Synthesis_of_1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation A 3,4-Diaminopyridine C 1H-Imidazo[4,5-c]pyridine-2-thiol A->C Reflux, Ethanol B Thiourea B->C D 1H-Imidazo[4,5-c]pyridine-2-thiol F 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol D->F Base (e.g., K2CO3), DMF E Methyl Iodide (CH3I) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-2-thiol

  • To a solution of 3,4-diaminopyridine (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield 1H-imidazo[4,5-c]pyridine-2-thiol.

Causality: The use of thiourea in a cyclocondensation reaction with a diamine is a well-established method for the formation of a 2-mercaptoimidazole ring. Ethanol is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

  • Suspend 1H-imidazo[4,5-c]pyridine-2-thiol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents), to the suspension and stir for 30 minutes at room temperature to deprotonate the imidazole nitrogen.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol.

Causality: The N-methylation of imidazoles is a standard alkylation reaction. The use of a base is crucial to deprotonate the imidazole nitrogen, making it a more potent nucleophile to attack the electrophilic methyl iodide. DMF is an excellent solvent for this type of reaction as it is polar aprotic and can dissolve the reactants and intermediates.

Potential Pharmaceutical Applications

Based on the extensive research into the imidazo[4,5-c]pyridine scaffold and the known activities of related compounds, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is a promising candidate for several therapeutic areas.

Anticancer Activity

The imidazo[4,5-c]pyridine core is a well-known "kinase scaffold" due to its ability to interact with the ATP-binding pocket of various protein kinases.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

Table 1: Kinase Inhibitory Activity of Representative Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
Imidazo[4,5-c]pyridinesAurora B, CDK24 - 46[3]
Imidazo[4,5-c]pyridinesPARP8.6[3]
Imidazo[4,5-c]pyridin-2-onesDNA-PK~50[9]
Imidazo[4,5-b]pyridinesAurora-A, -B, -C42, 198, 227[10]
Imidazo[4,5-b]pyridinesFLT3, Aurora A/B6.2, 7.5/48[6]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential of the imidazo[4,5-c]pyridine class.

Plausible Mechanism of Action: Kinase Inhibition

The planar structure of the imidazo[4,5-c]pyridine ring system allows it to act as a hinge-binder in the ATP-binding site of kinases. The nitrogen atoms of the heterocyclic core can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase, a common feature of many kinase inhibitors. The substituents on the core, including the N1-methyl and C2-thiol groups of the target molecule, will modulate the potency and selectivity for specific kinases.

Kinase_Inhibition_Mechanism cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate CellProliferation Cell Proliferation, Survival, Angiogenesis PhosphoSubstrate->CellProliferation Inhibitor 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol Inhibitor->Kinase Binds to ATP-binding site

Caption: Inhibition of a protein kinase signaling pathway.

Antiviral Activity

Derivatives of imidazo[4,5-c]pyridine have demonstrated potent antiviral activity, particularly against RNA viruses.[2][4] A notable example is their efficacy against pestiviruses, such as Bovine Viral Diarrhea Virus (BVDV) and Classical Swine Fever Virus (CSFV), which are economically significant pathogens in livestock and serve as valuable surrogates for the study of Hepatitis C Virus (HCV) in humans.[5][11]

Table 2: Antiviral Activity of Representative Imidazo[4,5-c]pyridine Derivatives

CompoundVirusEC₅₀ (µM)Reference
BPIPCSFV (subgroup 1.1)1.6[5]
BPIPCSFV (subgroup 2.3)0.8[5]
2-phenyl-5H-imidazo[4,5-c]pyridine derivativeBVDVPotent Inhibition[4]

Note: BPIP is 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine. The data is for structurally related compounds.

Plausible Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

The primary mechanism of antiviral action for this class of compounds against pestiviruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[2][5] These inhibitors are typically non-nucleoside and bind to an allosteric pocket on the RdRp, inducing a conformational change that disrupts its enzymatic activity.

Antiviral_Mechanism cluster_replication Viral RNA Replication ViralRNA Viral RNA Genome RdRp RNA-Dependent RNA Polymerase (RdRp) ViralRNA->RdRp NewRNA Newly Synthesized Viral RNA RdRp->NewRNA NTPs Inhibitor 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol Inhibitor->RdRp Allosteric Binding

Caption: Allosteric inhibition of viral RdRp.

Antimycobacterial Activity

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics. The imidazo[4,5-c]pyridine scaffold has been investigated for its antimycobacterial properties, with several derivatives showing promising activity.[1][12]

Table 3: Antimycobacterial Activity of Imidazo[4,5-c]pyridine Derivatives

Compound SeriesTargetMIC (µM)Reference
Amide/Urea/Sulfonamide derivativesM. tuberculosis H37RvGood to Moderate[1]
Quinazolinone-based pyridine derivativesM. tuberculosis H37Rv0.75 - 100[3]
Imidazo[1,2-a]pyridine amidesM. tuberculosis H37Rv4

Note: The data presented is for various imidazopyridine derivatives and illustrates the potential of this scaffold.

The precise mechanism of action for the antimycobacterial effects of imidazo[4,5-c]pyridines is still under investigation, but potential targets include enzymes involved in cell wall synthesis or cellular respiration.

The Significance of the 2-Thiol Moiety: A Potential for Metalloenzyme Inhibition

The presence of the 2-thiol (or its tautomeric 2-thione form) in 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol introduces a unique functional group with the potential to chelate metal ions. This property is particularly relevant for the inhibition of metalloenzymes. One such enzyme is tyrosinase, a copper-containing enzyme that plays a key role in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Thiosemicarbazones, which contain a similar thiourea moiety, are known to inhibit tyrosinase by coordinating with the copper ions in the active site. It is therefore plausible that 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol could act as a tyrosinase inhibitor, suggesting its potential application in dermatology.

Conclusion and Future Directions

1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol represents a promising, yet underexplored, molecule with significant potential for pharmaceutical development. Drawing on the wealth of data from the broader imidazo[4,5-c]pyridine class, it is reasonable to hypothesize that this compound will exhibit potent anticancer, antiviral, and antimycobacterial activities. The proposed synthetic route is straightforward and amenable to the generation of analogs for structure-activity relationship (SAR) studies.

Future research should focus on the definitive synthesis and characterization of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, followed by a comprehensive biological evaluation against a panel of cancer cell lines, viruses (particularly RNA viruses), and Mycobacterium tuberculosis. Elucidation of its specific mechanisms of action, including its potential as a kinase and metalloenzyme inhibitor, will be crucial for its further development as a therapeutic agent. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Madaiah, M., Prashanth, M. K., Revanasiddappa, H. D., & Veeresh, B. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 40(11), 9519-9531. [Link]

  • De O, K., Zlatev, I., Vranckx, L., Lievendag, J., van der Helm, E., Goris, N., ... & Neyts, J. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research, 77(2), 115-121. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & medicinal chemistry letters, 17(2), 390-393. [Link]

  • Wang, X., Li, X., Wang, L., Chen, B., Yang, J., Liu, H., ... & Zhang, H. (2018). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridine derivatives as potent Aurora kinase inhibitors. European Journal of Medicinal Chemistry, 143, 1074-1086.
  • Request PDF. (2025, August 10). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wyatt, P. G. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8579. [Link]

  • Bavetsias, V., Sun, C., Bouloc, N., Reynisson, J., Workman, P., Linardopoulos, S., & McDonald, E. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 17(23), 6567-6571. [Link]

  • Al-Tel, T. H. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic chemistry, 140, 106831. [Link]

  • Paeshuyse, J., Puerstinger, G., Vranckx, L., De Clercq, E., & Neyts, J. (2006). Imidazo[4,5-c]pyridines as a new class of pestivirus inhibitors. Journal of virology, 80(22), 11076-11085.
  • Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & medicinal chemistry letters, 17(2), 390-393. [Link]

  • Li, K., Li, Y., Li, Y., Li, M., Zhao, X., Liu, H., ... & Zhang, L. (2015). Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules, 21(1), 2. [Link]

  • Turek-Lepa, E., Gucma, M., Szczesio, M., Rownicka-Zubik, J., & Wozniak, K. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 26(2), 449. [Link]

  • Sun, C., Gullick, J., Wood, G., Swarbrick, M., Atrash, B., Bavetsias, V., ... & McDonald, E. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 63(1), 251-268. [Link]

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A Senior Application Scientist's Guide to the Physicochemical Characterization of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 50-78-2

Introduction: Beyond the Tablet - The Molecular Blueprint of a Wonder Drug

Acetylsalicylic acid (ASA), universally known as aspirin, stands as one of the most widely used medications globally.[1][2] Its therapeutic applications as an analgesic, antipyretic, anti-inflammatory, and antithrombotic agent are well-established.[2][3][4] For the drug development professional, however, the journey from a white crystalline powder to a clinically effective and safe therapeutic is paved with a deep understanding of its fundamental physicochemical properties. These parameters govern everything from manufacturing and formulation to absorption, distribution, metabolism, and excretion (ADME) — the very essence of a drug's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of the core physicochemical data for aspirin (CAS 50-78-2). Moving beyond a simple recitation of values, we will delve into the causality behind these numbers, provide field-proven experimental protocols for their determination, and contextualize their importance in research and development. Every piece of data, every protocol, is presented to ensure scientific integrity and empower researchers to build upon this foundational knowledge.

Part 1: Core Physicochemical Data of Acetylsalicylic Acid

The efficacy and behavior of a drug molecule are intrinsically linked to its physical and chemical characteristics. For aspirin, a weakly acidic, crystalline substance, these properties dictate its stability, solubility, and ability to traverse biological membranes.[3][5]

Molecular and Structural Data

Aspirin, or 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[1][3] The addition of an acetyl group to the phenolic hydroxyl group of salicylic acid via an esterification reaction is the key structural modification that yields aspirin.[3][5] This seemingly minor change has profound implications for its mechanism of action and therapeutic profile.

The fundamental molecular properties are summarized below:

PropertyValueSource(s)
CAS Registry Number 50-78-2[4][6][7]
Molecular Formula C₉H₈O₄[6][7][8]
Molecular Weight 180.16 g/mol [7][8][9][10][11]
Appearance White, crystalline powder[1][3][12][13]
Density 1.40 g/cm³[6][8]

Table 1: Fundamental Molecular and Physical Properties of Acetylsalicylic Acid.

Thermal Properties: Melting and Boiling Points

The melting point of a crystalline solid is a critical indicator of purity. A pure substance exhibits a sharp, defined melting point range, whereas impurities typically cause a depression and broadening of this range.[14] Aspirin's thermal behavior is characterized by a relatively sharp melting point, followed by decomposition at a slightly higher temperature.

Thermal PropertyTemperatureNotes
Melting Point 135-136 °C (275-277 °F)[1][3][5][6][8] Some sources may list up to 140 °C.[15]
Boiling Point 140 °C (284 °F) (decomposes)[1][3][5][7][8] Aspirin decomposes at its boiling point.

Table 2: Thermal Properties of Acetylsalicylic Acid.

The proximity of the melting and decomposition temperatures underscores the need for careful temperature control during manufacturing and formulation processes to prevent degradation into salicylic acid and acetic acid, particularly in the presence of moisture.[1][3][4]

Solubility Profile: A Tale of Two Environments

Solubility is a cornerstone of drug delivery, directly influencing bioavailability. Aspirin's solubility is highly dependent on the nature of the solvent and the pH of the medium. It is classified as slightly soluble in water but demonstrates significantly higher solubility in organic solvents like ethanol.[12][16]

SolventSolubilityTemperature (°C)
Water ~3 mg/mL25
Water 10 mg/mL37
Ethanol ~200 mg/mL (or 80 mg/mL)Room Temp.
DMSO ~41 mg/mLRoom Temp.
PBS (pH 7.2) ~2.7 mg/mLRoom Temp.

Table 3: Solubility of Acetylsalicylic Acid in Various Solvents. (Note: Reported values can vary between sources.[16][17][18])

The molecule's structure, featuring a largely nonpolar benzene ring and two polar functional groups (a carboxylic acid and an ester), explains its limited aqueous solubility.[19] However, its acidic nature means that its solubility can be dramatically increased in basic solutions, where it deprotonates to form the more soluble acetylsalicylate salt.[19] This principle is fundamental to its absorption in the gastrointestinal tract.

Ionization and Lipophilicity: The Keys to Membrane Permeation

The acid dissociation constant (pKa) and the partition coefficient (logP) are two of the most critical parameters in drug development, providing a quantitative measure of a molecule's ionization state and lipophilicity, respectively.

ParameterValueSignificance in Drug Development
pKa 3.5 (at 25 °C)[1][3][20] Predicts the degree of ionization at a given pH.
logP (octanol/water) 1.19 - 1.2[7][11][21] Measures lipophilicity and predicts membrane permeability.

Table 4: Ionization and Lipophilicity Constants for Acetylsalicylic Acid.

The pKa of 3.5 is the fulcrum of aspirin's pharmacokinetic behavior. It indicates that aspirin is a weak acid.[22] According to the Henderson-Hasselbalch equation, at a pH below its pKa (like in the stomach, pH ~2-3), aspirin will exist predominantly in its neutral, un-ionized form.[22][23] This uncharged state is more lipophilic, facilitating its absorption through the lipid membranes of the stomach lining.[22] Conversely, in the more alkaline environment of the small intestine (pH ~8), which is well above the pKa, aspirin will be mostly in its ionized (deprotonated) form, which is more water-soluble but less readily absorbed across membranes.[22][23]

The logP value of ~1.2 quantifies its moderate lipophilicity, striking a balance necessary for a successful oral drug: sufficient lipophilicity to cross cell membranes, yet enough hydrophilicity to be soluble in aqueous biological fluids.[24][25]

Part 2: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the determination of these physicochemical parameters must follow validated, standardized protocols. Here, we outline the methodologies for key experiments.

Protocol 1: Determination of Melting Point

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the substance transitions from a solid to a liquid. This method relies on the principle that pure crystalline solids have a sharp and characteristic melting range.[14]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with oil bath or a commercial digital instrument)[14]

  • Capillary melting point tubes (sealed at one end)

  • Calibrated thermometer

  • Sample of finely powdered acetylsalicylic acid

Step-by-Step Methodology:

  • Sample Preparation: Ensure the acetylsalicylic acid sample is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the melting point apparatus, ensuring the sample is aligned with the thermometer bulb or the detection sensor.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to approximate the melting point. For a known substance like aspirin, heat rapidly to about 125 °C, then reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2. For pure aspirin, this range should be narrow, for example, 135-136 °C.

Protocol 2: Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.[26][27] It involves the gradual addition of a titrant (a strong base, like NaOH, for an acidic analyte like aspirin) to the sample solution. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized to its conjugate base.[28]

Apparatus:

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M NaOH solution

  • Acetylsalicylic acid sample of known weight

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[28]

  • Sample Preparation: Accurately weigh a sample of acetylsalicylic acid and dissolve it in a known volume of deionized, CO₂-free water. Gentle heating may be required, but the solution should be cooled to room temperature (25 °C) before titration.

  • Titration Setup: Place the beaker with the aspirin solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette to dispense the NaOH solution into the beaker.

  • Titration: Record the initial pH of the aspirin solution. Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Identify the equivalence point, which is the point of maximum slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is the pH value on the titration curve that corresponds to the volume of NaOH at the half-equivalence point.[28]

Protocol 3: Determination of logP by Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).[24][26] It involves dissolving the solute in a biphasic system of n-octanol and water, allowing it to partition between the two immiscible layers until equilibrium is reached, and then measuring the solute's concentration in each phase.[24][29]

Apparatus:

  • Separatory funnel or screw-cap test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., pH 2.0, pre-saturated with n-octanol)

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of acetylsalicylic acid in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[30]

  • Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

  • Concentration Measurement: Carefully separate the two layers. Measure the concentration of acetylsalicylic acid in both the aqueous phase ([ASA]aq) and the n-octanol phase ([ASA]oct) using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio:

    • P = [ASA]oct / [ASA]aq

    • logP = log₁₀(P)

Part 3: Mechanism of Action - A Physicochemical Perspective

The therapeutic effects of aspirin are a direct consequence of its chemical structure and reactivity. Its primary mechanism involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][31][32]

The Role of the Acetyl Group: Aspirin acts as an acetylating agent.[31] Inside the body, it covalently transfers its acetyl group to a specific serine residue (Ser-530 in COX-1) within the active site of the COX enzymes.[32][33] This acetylation is an irreversible modification that permanently blocks the enzyme's active site, preventing its natural substrate, arachidonic acid, from binding.[2][32] This irreversible inhibition is a key feature that distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[3][31]

Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, aspirin halts the conversion of arachidonic acid into prostaglandin H₂, the precursor for various prostaglandins and thromboxanes.[2]

  • Anti-inflammatory & Analgesic Effects: Prostaglandins are potent mediators of inflammation and sensitize nerve endings to pain. Reducing their synthesis alleviates these symptoms.[2]

  • Antipyretic Effect: Aspirin reduces fever by inhibiting prostaglandin production in the hypothalamus, the body's temperature-regulating center.[2]

  • Antiplatelet Effect: The inhibition of COX-1 in platelets prevents the formation of thromboxane A₂, a molecule that promotes platelet aggregation.[2] This irreversible effect lasts for the entire lifespan of the platelet (about 8-9 days), which is the basis for low-dose aspirin therapy in preventing heart attacks and strokes.[3]

The following diagram illustrates this key pathway:

Aspirin_Mechanism cluster_cytosol Cytosol cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Serine Serine Residue (Active Site) COX->Serine Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation & Pain Fever Fever Platelet_Aggregation Platelet Aggregation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX

Caption: Aspirin's irreversible inhibition of COX enzymes blocks prostaglandin and thromboxane synthesis.

Conclusion

The physicochemical properties of acetylsalicylic acid are not merely academic data points; they are the fundamental principles that dictate its behavior as a pharmaceutical agent. From its molecular weight and melting point, which inform manufacturing and quality control, to its solubility, pKa, and logP, which govern its journey through the human body, each parameter provides a critical piece of the puzzle. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with a robust, authoritative, and practical understanding of this cornerstone medication. A thorough grasp of this molecular blueprint is indispensable for innovating upon its legacy and developing the next generation of therapeutics.

References
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  • What is the mechanism of Aspirin? Patsnap Synapse. [Link]

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  • The melting point of aspirin – teacher notes. Royal Society of Chemistry. [Link]

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  • 5-Acetylsalicylic acid | C9H8O4. PubChem - NIH. [Link]

  • The pKₐ of acetyl salicylic acid (aspirin) is 3.5. The pH of gastric juice in human stomach is about. YouTube. [Link]

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  • Ru-Based NSAIDs as Potential Anticancer Therapeutics. MDPI. [Link]

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Methodological & Application

Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols for the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 3,4-diaminopyridine, and proceeds through a two-step sequence involving the formation of the imidazole-2-thione ring system followed by selective N-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for the experimental design.

Introduction: The Significance of Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system due to its structural analogy to naturally occurring purines. This structural similarity allows compounds based on this framework to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of imidazo[4,5-c]pyridine have demonstrated potential as antiviral, antitumor, and anti-inflammatory agents, making them attractive targets for synthetic and medicinal chemists.[3][4] The introduction of a thiol group at the 2-position and a methyl group at the 1-position can significantly modulate the biological activity and pharmacokinetic properties of the parent scaffold, opening avenues for the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol from 3,4-diaminopyridine is achieved through a logical and efficient two-step process:

  • Step 1: Cyclization to form 1H-Imidazo[4,5-c]pyridine-2-thiol. This step involves the reaction of 3,4-diaminopyridine with carbon disulfide (CS₂). This is a classic and reliable method for the formation of 2-mercaptoimidazoles (which exist in tautomeric equilibrium with imidazole-2-thiones) from 1,2-diamines.[5]

  • Step 2: N-Methylation. The intermediate, 1H-imidazo[4,5-c]pyridine-2-thiol, is then selectively methylated on one of the nitrogen atoms of the imidazole ring using a suitable methylating agent, such as methyl iodide (CH₃I).[6]

This synthetic route is advantageous due to the commercial availability of the starting materials, the generally high yields of the individual steps, and the straightforward nature of the reactions.

Reaction Mechanism

The formation of the imidazo[4,5-c]pyridine-2-thione ring system proceeds through a condensation reaction. The nucleophilic amino groups of 3,4-diaminopyridine attack the electrophilic carbon atom of carbon disulfide. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide to form the stable heterocyclic core.

The subsequent N-methylation is a nucleophilic substitution reaction. The deprotonated nitrogen of the imidazole ring acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide, leading to the formation of the final product. The regioselectivity of this step is crucial, and under basic conditions, methylation is expected to preferentially occur at the N1 position of the imidazole ring.

Experimental Protocols

Part 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-2-thiol

This protocol outlines the synthesis of the key intermediate, 1H-imidazo[4,5-c]pyridine-2-thiol, from 3,4-diaminopyridine and carbon disulfide.

Materials and Reagents:

  • 3,4-Diaminopyridine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminopyridine (e.g., 5.0 g, 45.8 mmol) in absolute ethanol (100 mL).

  • Addition of Base and Carbon Disulfide: To this solution, add potassium hydroxide (e.g., 3.1 g, 55.0 mmol) and stir until it dissolves. Carefully add carbon disulfide (e.g., 3.5 mL, 58.0 mmol) dropwise to the reaction mixture at room temperature. A color change and slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Acidify the cooled solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization:

The identity and purity of the synthesized 1H-imidazo[4,5-c]pyridine-2-thiol can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol

This protocol describes the selective N-methylation of the intermediate to yield the final product.

Materials and Reagents:

  • 1H-Imidazo[4,5-c]pyridine-2-thiol

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 1H-imidazo[4,5-c]pyridine-2-thiol (e.g., 2.0 g, 13.2 mmol) and anhydrous potassium carbonate (e.g., 2.2 g, 15.9 mmol) in DMF (40 mL).

  • Addition of Methylating Agent: Cool the suspension in an ice bath and add methyl iodide (e.g., 0.9 mL, 14.5 mmol) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization:

Confirm the structure and purity of the final product, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, using techniques such as melting point, ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the N-methyl group.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterStep 1: CyclizationStep 2: N-Methylation
Starting Material 3,4-Diaminopyridine1H-Imidazo[4,5-c]pyridine-2-thiol
Key Reagents Carbon Disulfide, Potassium HydroxideMethyl Iodide, Potassium Carbonate
Solvent EthanolN,N-Dimethylformamide (DMF)
Reaction Temperature RefluxRoom Temperature
Reaction Time 4-6 hours12-16 hours
Expected Yield 70-85%60-80%
Appearance Off-white to pale yellow solidWhite to off-white solid

Visualization of the Synthetic Pathway

Synthesis_Pathway Start 3,4-Diaminopyridine Intermediate 1H-Imidazo[4,5-c]pyridine-2-thiol Start->Intermediate CS₂, KOH, Ethanol Reflux Step 1 FinalProduct 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol Intermediate->FinalProduct CH₃I, K₂CO₃, DMF Room Temperature Step 2

Caption: Synthetic route to 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol.

Conclusion and Further Perspectives

The protocols detailed in this application note provide a robust and reproducible method for the synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol. The causality behind the experimental choices, such as the selection of reagents and reaction conditions, is grounded in established principles of organic chemistry. The self-validating nature of these protocols is ensured by the inclusion of monitoring and characterization steps. This compound serves as a valuable building block for the synthesis of more complex molecules and for screening in various biological assays. Further derivatization at the thiol group or on the pyridine ring can lead to a library of novel compounds for drug discovery programs.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
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  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751.
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  • C5‐Methylation of imidazo[1,2‐a]pyridines using DCP.
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  • Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole - ResearchG
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC. (n.d.).
  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - MDPI. (2024, October 30).
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  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
  • Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxyl
  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities | Request PDF - ResearchG
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).
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  • Effect of 3,4-diaminopyridine at the murine neuromuscular junction - PubMed. (2017, February 15).
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. (2021, July 6).
  • WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5 ...
  • Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. (n.d.).
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. (2025, June 21).
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW - Connect Journals. (n.d.).
  • Mild methylation conditions : r/Chempros - Reddit. (2023, November 6).
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  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (n.d.).

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S-alkylation reaction conditions for 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: S-Alkylation of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Abstract: This document provides a comprehensive technical guide for the S-alkylation of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, a key intermediate in the synthesis of pharmacologically active compounds. We will explore the underlying reaction mechanism, detail the critical parameters influencing reaction success, and provide validated, step-by-step protocols for researchers in medicinal chemistry and drug development.

Introduction and Mechanistic Overview

The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, with derivatives showing a range of biological activities.[1] The sulfur atom at the C2 position of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol serves as a versatile synthetic handle for introducing a variety of alkyl and aryl substituents, thereby modulating the molecule's physicochemical and pharmacological properties.

The S-alkylation reaction proceeds via a nucleophilic substitution mechanism (SN2). The success of this transformation hinges on understanding the tautomeric nature of the starting material and the selective generation of the highly nucleophilic thiolate anion.

Thiol-Thione Tautomerism: The starting material exists in a tautomeric equilibrium between the thiol form and the thione form. In the solid state and in solution, the thione form often predominates. However, the thiol form is crucial for the desired reactivity.

Mechanism of S-Alkylation:

  • Deprotonation: A base is used to deprotonate the thiol tautomer, generating a resonance-stabilized thiolate anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction.

  • Product Formation: The halide is displaced as a leaving group, resulting in the formation of a new carbon-sulfur bond and yielding the desired 2-(alkylthio) derivative.

G cluster_0 Thiol-Thione Tautomerism cluster_1 S-Alkylation Pathway Thiol Thiol form Thione Thione form Thiol->Thione Thiol_form 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol Thiolate Thiolate Anion (Nucleophile) Thiol_form->Thiolate + Base - HB⁺ Base Base (e.g., K₂CO₃) AlkylHalide Alkyl Halide (R-X) (Electrophile) Product S-Alkylated Product Thiolate->Product + R-X LeavingGroup X⁻

Caption: Reaction mechanism for S-alkylation.

Critical Reaction Parameters: A Scientist's Guide

The choice of reagents and conditions is paramount for achieving high yield and selectivity. The primary challenge is to favor S-alkylation over potential N-alkylation at one of the ring nitrogens.

2.1. Choice of Base

The base's role is to generate the thiolate anion without promoting side reactions. Thiols are significantly more acidic than alcohols, allowing for the use of moderately weak bases.[2]

  • Potassium Carbonate (K₂CO₃): This is the most commonly recommended base for this type of transformation. It is strong enough to deprotonate the thiol but generally mild enough to avoid competitive N-alkylation of the imidazole or pyridine nitrogens.[3][4][5] Its heterogeneous nature in solvents like DMF or acetone can also be advantageous.

  • Triethylamine (Et₃N): A soluble organic base that can also be effective, particularly in aqueous or biphasic systems.[3][6]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly deprotonate the thiol. While effective, its high reactivity increases the risk of N-alkylation, especially at elevated temperatures. It should be used with caution and at low temperatures (e.g., 0 °C).

  • Alkali Metal Hydroxides (NaOH, KOH): Can be used, but their nucleophilicity and the presence of water can lead to hydrolysis of sensitive alkylating agents or promote other side reactions.

Expert Insight: For the 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol scaffold, K₂CO₃ is the base of choice for initial screening. It provides an excellent balance of reactivity and selectivity. Conditions used for N-alkylation of the parent imidazo[4,5-c]pyridine ring system often involve K₂CO₃ in DMF, which underscores the potential for this side reaction if conditions are not carefully controlled (e.g., by using excess alkylating agent or high temperatures).[5][7]

2.2. Alkylating Agent

The electrophile's reactivity directly impacts reaction time and temperature.

  • Alkyl Halides (R-X): The most common class of alkylating agents. Reactivity follows the order: R-I > R-Br > R-Cl . Alkyl iodides are highly reactive and may not require heating, while chlorides often necessitate higher temperatures or longer reaction times.[3]

  • Other Agents: Dialkyl sulfates (e.g., dimethyl sulfate) and alkyl sulfonates (e.g., tosylates, mesylates) are also potent alkylating agents.

2.3. Solvent Selection

The solvent must dissolve the starting materials and facilitate the SN2 reaction mechanism.

  • Polar Aprotic Solvents: DMF (N,N-Dimethylformamide) , Acetonitrile (CH₃CN) , and Acetone are excellent choices. They effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly nucleophilic. DMF is frequently cited for similar alkylations on heterocyclic cores.[4][5]

  • DMSO (Dimethyl Sulfoxide): Another suitable polar aprotic solvent.

  • Alcohols (MeOH, EtOH): Can be used, but their protic nature can solvate and stabilize the nucleophile, potentially slowing the reaction rate compared to aprotic solvents.

  • Water: Green chemistry protocols have demonstrated successful S-alkylation in water, often with a base like K₂CO₃ or Et₃N.[3][6] This can simplify work-up, as solid products may precipitate directly from the reaction mixture.[3]

Summary of Recommended Conditions

The following table summarizes starting conditions for the S-alkylation of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol based on established protocols for related heterocyclic thiols.[3][4][5][6]

ParameterRecommended Reagent/ConditionRationale & Commentary
Base K₂CO₃ (1.5 - 2.0 equiv.)Mild, effective, and minimizes N-alkylation side reactions.[4][5]
Alkylating Agent Alkyl Bromide or Iodide (1.1 - 1.2 equiv.)Provides good reactivity under mild conditions. A slight excess ensures complete consumption of the thiol.[3]
Solvent DMF or AcetonitrileExcellent solubility for reactants and facilitates SN2 kinetics.[4][5]
Temperature Room Temperature (RT) to 60 °CStart at RT. Gentle heating may be required for less reactive alkylating agents (e.g., alkyl chlorides).
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for disappearance of the starting material.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G start Start reactants 1. Combine thiol, K₂CO₃, and DMF in a flask. start->reactants stir 2. Stir mixture at RT for 15-30 min. reactants->stir add_alkyl 3. Add alkylating agent dropwise. stir->add_alkyl react 4. Stir at specified temp. Monitor by TLC/LC-MS. add_alkyl->react workup 5. Quench with water. Extract with organic solvent. react->workup purify 6. Dry, concentrate, and purify (e.g., column chromatography). workup->purify analyze 7. Characterize product (NMR, MS). purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for S-alkylation.

Protocol 1: Standard S-Alkylation using Potassium Carbonate in DMF

This protocol is a robust and reliable starting point for a wide range of alkyl halides.

Materials:

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., Benzyl bromide, Ethyl bromoacetate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to form a stirrable suspension (approx. 0.1 M concentration relative to the thiol).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion (disappearance of the starting thiol), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).

Protocol 2: Green Chemistry Approach using Water as Solvent

This protocol offers an environmentally benign alternative, particularly for water-insoluble products that can be isolated by simple filtration.[3][6]

Materials:

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide

  • Deionized water

  • Ethyl acetate (if extraction is needed)

Procedure:

  • In a flask, create a mixture of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (1.0 eq) and the alkyl halide (1.0 eq) in deionized water.

  • Add the base (1.1 eq of Et₃N or 1.2 eq of K₂CO₃).[3]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC (spotting a small aliquot extracted into ethyl acetate). The reaction is often complete within 1-4 hours.

  • Work-up Option A (Solid Product): If the product precipitates from the reaction mixture, collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.[3]

  • Work-up Option B (Oily/Soluble Product): If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as described in Protocol 1.

Troubleshooting and Potential Side Reactions

  • Low or No Reactivity: If the reaction stalls, ensure reagents are pure and the solvent is anhydrous (for Protocol 1). Gentle heating can be applied. If using an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

  • N-Alkylation Side Product: The primary potential side reaction is alkylation on one of the ring nitrogen atoms. This is more likely with highly reactive alkylating agents, stronger bases (like NaH), or at elevated temperatures. To mitigate this, use the mildest conditions possible (K₂CO₃, RT). If N-alkylation persists, purification by chromatography is necessary. The regiochemistry can be confirmed using 2D NMR techniques like HMBC and NOESY.[5][7]

  • Multiple Products: Besides N-alkylation, bis-alkylation (if other acidic protons exist) or decomposition of the starting material/product could occur under harsh conditions. Always start with mild conditions and adjust as needed.

References

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. [Link]

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Semantic Scholar. [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

  • An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. PubMed. [Link]

  • Thioamide N–C(S) Activation by Ground-State- Destabilization. The Royal Society of Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. SpringerLink. [Link]

  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiol Alkylation. YouTube. [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Substituted Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a bioisostere of purine, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[1][2] Consequently, derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.[3] The efficient construction of this valuable scaffold is, therefore, a critical task for synthetic and medicinal chemists. One-pot synthesis techniques have emerged as a powerful strategy, offering advantages in terms of operational simplicity, reduced waste, and improved overall efficiency by minimizing intermediate isolation and purification steps.

This comprehensive guide details two robust and versatile one-pot methodologies for the synthesis of substituted imidazo[4,5-c]pyridines, providing detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

Method 1: Oxidative Condensation of 3,4-Diaminopyridine with Aldehydes

This widely employed method involves the direct condensation of 3,4-diaminopyridine with a diverse range of aldehydes, followed by an in-situ oxidation to yield the aromatic imidazo[4,5-c]pyridine core. The use of an aldehyde-bisulfite adduct (generated from sodium metabisulfite) is a common and effective strategy that facilitates the reaction and often leads to cleaner product formation.[3]

Mechanistic Rationale

The reaction proceeds through a well-established pathway. Initially, one of the amino groups of 3,4-diaminopyridine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base. The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydro-imidazo[4,5-c]pyridine intermediate. The final and crucial step is the oxidation of this intermediate to the stable, aromatic imidazo[4,5-c]pyridine product. This oxidation can be achieved by various means, including atmospheric oxygen, though the process can be slow. The use of mild oxidizing conditions or reagents that promote oxidation is often beneficial.

Diagram: Workflow for Aldehyde-Based Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 3,4-Diaminopyridine E Mix & Stir at RT to form Aldehyde-Bisulfite Adduct A->E B Aldehyde B->E C Solvent (e.g., DMF/EtOH) C->E D Sodium Metabisulfite (optional) D->E F Add 3,4-Diaminopyridine E->F G Heat to Reflux (e.g., 80-120°C) F->G H Monitor by TLC G->H I Cool to RT H->I J Quench with Water/Base I->J K Extract with Organic Solvent J->K L Dry, Concentrate & Purify (Column Chromatography) K->L

Caption: A streamlined workflow for the one-pot synthesis of imidazo[4,5-c]pyridines from aldehydes.

Detailed Experimental Protocol

Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines

This protocol is a representative example for the synthesis of 2-aryl substituted imidazo[4,5-c]pyridines.

Materials:

  • 3,4-Diaminopyridine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Aldehyde-Bisulfite Adduct: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 mmol) in DMF or a suitable solvent. Add sodium metabisulfite (1.1 mmol) and stir the mixture at room temperature for 30-60 minutes. The formation of a white precipitate indicates the formation of the adduct.

  • Condensation Reaction: To the suspension of the aldehyde-bisulfite adduct, add 3,4-diaminopyridine (1.0 mmol).

  • Cyclization and Oxidation: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1H-imidazo[4,5-c]pyridine.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Parameter Typical Conditions Notes
Temperature 80-120 °CDependent on the solvent used.
Time 4-12 hoursMonitor by TLC for completion.
Solvent DMF, Ethanol, Acetic AcidSolvent choice can influence reaction rate and work-up.
Yields 40-85%Highly dependent on the aldehyde substrate.

Method 2: Condensation of 3,4-Diaminopyridine with Carboxylic Acids or Equivalents

This alternative one-pot approach utilizes carboxylic acids or their derivatives, such as orthoesters, as the carbonyl source. The reaction is a condensation-dehydration process, often requiring a strong dehydrating agent like polyphosphoric acid (PPA) or a Lewis acid catalyst like ytterbium triflate.[3] Microwave-assisted heating has been shown to significantly accelerate this transformation, leading to higher yields in shorter reaction times.[3][4]

Mechanistic Rationale

When using a carboxylic acid, the reaction is believed to proceed via the formation of an amide intermediate between one of the amino groups of 3,4-diaminopyridine and the carboxylic acid. This is followed by an intramolecular cyclization of the second amino group onto the amide carbonyl, and subsequent dehydration to form the imidazole ring. Polyphosphoric acid acts as both a catalyst and a dehydrating agent in this process. With orthoesters, a Lewis acid catalyst like ytterbium triflate activates the orthoester towards nucleophilic attack by the diamine, leading to the formation of an intermediate that readily cyclizes and eliminates alcohol to furnish the final product.[5]

Diagram: Mechanistic Pathway for Carboxylic Acid Condensation

G A 3,4-Diaminopyridine C Amide Intermediate A->C + RCOOH - H2O B Carboxylic Acid B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Imidazo[4,5-c]pyridine D->E Dehydration (-H2O)

Caption: Key steps in the condensation of 3,4-diaminopyridine with a carboxylic acid.

Detailed Experimental Protocol

Microwave-Assisted Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines

This protocol provides a general procedure for the rapid, microwave-assisted synthesis of 2-substituted imidazo[4,5-c]pyridines.

Materials:

  • 3,4-Diaminopyridine

  • Carboxylic acid (aliphatic or aromatic)

  • Polyphosphoric acid (PPA)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, place 3,4-diaminopyridine (1.0 mmol), the desired carboxylic acid (1.1 mmol), and polyphosphoric acid (approximately 1 g per mmol of diamine).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-200 °C for 10-30 minutes. The optimal time and temperature should be determined for each substrate.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully add the reaction mixture to a beaker containing crushed ice and water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is approximately 7-8. This should be done in a well-ventilated fume hood as CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 2-substituted-1H-imidazo[4,5-c]pyridine.

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Typical Conditions Notes
Temperature 150-200 °CHigher temperatures may be needed for less reactive acids.
Time 10-30 minutesSignificantly faster than conventional heating.
Dehydrating Agent Polyphosphoric Acid (PPA)Eaton's reagent can also be used.
Yields 60-95%Generally high yields are achievable with this method.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to address common issues in the synthesis of imidazo[4,5-c]pyridines.

Issue Possible Cause(s) Suggested Solutions
Low or No Product Yield - Incomplete reaction. - Ineffective oxidation (aldehyde method). - Insufficient dehydration (carboxylic acid method). - Degradation of starting materials or product.- Increase reaction time and/or temperature. Monitor by TLC. - For the aldehyde method, consider bubbling air through the reaction mixture or adding a mild oxidant (e.g., nitrobenzene in catalytic amounts). - For the carboxylic acid method, ensure the PPA is fresh and use a sufficient amount. Increase microwave power/time if necessary. - Lower the reaction temperature to minimize degradation.
Formation of Multiple Products/Side Reactions - Self-condensation of the aldehyde. - Polymerization of starting materials. - Incomplete cyclization leading to amide intermediates.- Use the aldehyde-bisulfite adduct to minimize self-condensation. - Ensure slow addition of reagents and maintain the recommended reaction temperature. - Increase reaction time or temperature to drive the cyclization to completion.
Difficult Purification - Product is highly polar and streaks on silica gel. - Presence of unreacted 3,4-diaminopyridine.- Try a different eluent system for column chromatography, potentially with a small percentage of methanol or triethylamine. - Consider using a different stationary phase like alumina. - An acidic wash during work-up can help remove unreacted basic starting material.

Conclusion

The one-pot synthesis of substituted imidazo[4,5-c]pyridines offers a highly efficient and practical approach for accessing this important class of heterocyclic compounds. The two methodologies detailed in this guide, oxidative condensation with aldehydes and microwave-assisted condensation with carboxylic acids, provide versatile and robust routes to a wide range of derivatives. By understanding the underlying reaction mechanisms and potential challenges, researchers can effectively apply and optimize these protocols to accelerate their research and drug discovery programs.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link][1][3][4]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link][3]

  • BenchChem. (2025). Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. BenchChem.
  • Wang, F., et al. (2013). A simple and convenient two-step, one-pot synthesis of hetero-imidazoles from nitroaminoaryls catalyzed by Ytterbium triflate. Tetrahedron Letters, 54(30), 4054-4057. [Link][5]

  • Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
  • MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1801. [Link]

  • Ukrainica Bioorganica Acta. (2005). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, 3(2), 3-6. [Link]

Sources

Application Note: Preparation of Metal Complexes with 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in bioinorganic chemistry and drug development. It details the preparation of metal complexes using 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (1-Me-IPcT) , a versatile N,S-donor ligand.

Executive Summary

The ligand 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (1-Me-IPcT) represents a "hybrid" donor system combining a soft thione/thiolate sulfur with a borderline/hard pyridine nitrogen. Unlike its [4,5-b] isomer, the [4,5-c] fusion places the pyridine nitrogen (N5) in a position that favors the formation of polymeric networks or discrete macrocycles rather than simple 5-membered chelates. This guide provides optimized protocols for synthesizing Ag(I), Au(I), and Pt(II) complexes, targeting applications in antimicrobial coatings and anticancer therapeutics.

Key Chemical Properties
PropertySpecificationSignificance
Formula C₇H₇N₃SLow molecular weight ligand.
Donor Atoms S (exocyclic), N3 (imidazole), N5 (pyridine)Multifunctional coordination modes.
Tautomerism Thione (major)

Thiol (minor)
pH-dependent coordination (Neutral vs Anionic).
pKa ~10.5 (SH group, est.)Deprotonation requires mild base (e.g., NaOAc, Et₃N).

Ligand Chemistry & Coordination Logic

Understanding the tautomeric equilibrium is critical for successful complexation.

  • Neutral Conditions (pH < 7): The ligand exists primarily as the thione . It coordinates via the Sulfur atom as a monodentate ligand. The N1-methyl group blocks the N1 site, preventing N1-deprotonation.

  • Basic Conditions (pH > 8): The N3-H proton is removed, generating the thiolate anion. This species acts as a bridging ligand (S, N3-bridging) or a strong S-donor, often leading to polynuclear species.

Diagram 1: Coordination Modes & Decision Tree

G Ligand 1-Me-IPcT Ligand (Neutral Thione) Acidic Acidic/Neutral pH (MeOH/MeCN) Ligand->Acidic Dissolve Basic Basic pH (NaOH/NaOAc) Ligand->Basic Deprotonate Monodentate Monodentate S-Bound [M(L)n]X (Ag+, Au+, Pt2+) Acidic->Monodentate Soft Metal (Ag, Au) PyridineCoord N5-Coordination (Supramolecular) Acidic->PyridineCoord Hard Metal (Zn, Cu) Bridging Bridging S,N3 Dimers/Polymers [M(L)]n Basic->Bridging High Conc. Metal

Caption: Logic flow for selecting reaction conditions based on desired coordination geometry.

Protocol A: Synthesis of the Ligand (Reference Standard)

Note: If commercial sources are unavailable, use this validated pathway.

Objective: Synthesize high-purity 1-Me-IPcT from 3,4-diaminopyridine.

Reagents:

  • 4-chloro-3-nitropyridine (Starting material)

  • Methylamine (40% aq)

  • Carbon disulfide (CS₂)

  • Sodium dithionite (Na₂S₂O₄) or H₂/Pd-C

  • Potassium Hydroxide (KOH)

Step-by-Step Workflow:

  • Amination: React 4-chloro-3-nitropyridine with methylamine (excess) in ethanol at 0°C

    
     RT to yield 4-(methylamino)-3-nitropyridine.
    
  • Reduction: Reduce the nitro group using Na₂S₂O₄ (3 eq) in refluxing ethanol/water or catalytic hydrogenation to yield 3-amino-4-(methylamino)pyridine.

  • Cyclization:

    • Dissolve the diamine (10 mmol) in EtOH (20 mL) and CS₂ (15 mL).

    • Add KOH (12 mmol) dissolved in minimal water.

    • Reflux for 6–8 hours. Evolution of H₂S gas indicates reaction progress (Use a scrubber!).

  • Isolation: Acidify the mixture with acetic acid to pH 5. The product precipitates as a yellow/off-white solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

    • Yield: Typically 75-85%.

    • QC: ¹H NMR (DMSO-d₆): Check for N-Me singlet (~3.8 ppm) and absence of broad NH₂ peaks.

Protocol B: Preparation of Ag(I) and Au(I) Complexes

Target Application: Antimicrobial coatings (Ag) and Luminescent materials (Au). Mechanism: Soft-Soft interaction favoring linear S-M-S or S-M-L geometries.

Materials
  • Ligand: 1-Me-IPcT (1 mmol, 165 mg)

  • Metal Precursor:

    • For Ag: Silver Nitrate (AgNO₃)

    • For Au: Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] or HAuCl₄ (reduced in situ with thiodiglycol).

  • Solvent: Acetonitrile (MeCN) / Methanol (MeOH).

  • Exclusion: Light (Ag is photosensitive).

Procedure
  • Ligand Solution: Dissolve 1-Me-IPcT (165 mg, 1.0 mmol) in 15 mL warm MeCN. Ensure complete dissolution.

  • Metal Addition:

    • Ag(I):[1] Dissolve AgNO₃ (170 mg, 1.0 mmol) in 5 mL MeCN. Add dropwise to the ligand solution in the dark.

    • Au(I):[1] Dissolve [(Me₂S)AuCl] (294 mg, 1.0 mmol) in 5 mL MeCN. Add dropwise.

  • Reaction: Stir at room temperature for 2 hours.

    • Observation: A white (Ag) or pale yellow (Au) precipitate typically forms immediately.

  • Digestion: Heat the suspension to 50°C for 30 minutes to improve crystallinity.

  • Filtration: Collect the solid by vacuum filtration using a fine frit.

  • Washing: Wash with cold MeCN (2 x 5 mL) followed by Diethyl Ether (10 mL).

  • Drying: Vacuum dry at 40°C for 4 hours.

Expected Structure:

  • [Ag(1-Me-IPcT)₂]NO₃: Linear cation if 2:1 stoichiometry is used.

  • [AuCl(1-Me-IPcT)]: Linear neutral complex.

Protocol C: Preparation of Pt(II) Anticancer Complexes

Target Application: Cisplatin analogues with modified lipophilicity and DNA binding kinetics. Mechanism: Displacement of labile chlorides by the thione sulfur.

Materials
  • Ligand: 1-Me-IPcT (2 mmol, 330 mg)

  • Metal Precursor: Potassium Tetrachloroplatinate (K₂PtCl₄) (1 mmol, 415 mg)

  • Solvent: 0.1 M HCl (aq) / Acetone.

Procedure
  • Metal Activation: Dissolve K₂PtCl₄ (415 mg) in 10 mL of 0.1 M HCl.

    • Why Acid? Prevents hydrolysis of the Pt salt and suppresses deprotonation of the ligand, ensuring coordination via the thione Sulfur rather than anionic bridging.

  • Ligand Addition: Dissolve 1-Me-IPcT (330 mg) in 10 mL Acetone. Add slowly to the platinum solution.

  • Reflux: Heat the mixture to 60°C for 4–6 hours.

    • Color Change: Solution will shift from red (PtCl₄²⁻) to yellow/orange.

  • Precipitation: Concentrate the solution to half volume using a rotary evaporator. Cool to 4°C overnight.

  • Isolation: Filter the yellow solid [Pt(1-Me-IPcT)₂Cl₂] .

  • Recrystallization: Recrystallize from hot DMF/Water if necessary.

Diagram 2: Experimental Workflow

Workflow Start Start: K2PtCl4 (in 0.1 M HCl) Mix Mix & Heat (60°C, 4-6h) Start->Mix LigandPrep Ligand Solution (Acetone) LigandPrep->Mix Check Color Change? (Red -> Yellow) Mix->Check Check->Mix No (Continue Heating) Conc Concentrate & Cool Check->Conc Yes Filter Filter & Wash (Water/Ether) Conc->Filter Final Product: cis/trans-[Pt(L)2Cl2] Filter->Final

Caption: Step-by-step synthesis of Platinum(II) complexes.

Characterization & Validation

To ensure the integrity of the complexes, the following analytical signatures must be verified.

TechniqueParameterExpected Observation (Complex vs Free Ligand)
FTIR

(C=S)
Red shift (lower wavenumber) by 20–40 cm⁻¹. Indicates S-coordination weakening the C=S bond.
¹H NMR N-CH₃Downfield shift (~0.1–0.3 ppm) due to electron withdrawal by the metal center.
¹H NMR N3-HIf thione coordinated: Signal remains (broad). If thiolate: Signal disappears.
UV-Vis LMCT BandNew intense band in 300–400 nm region (S

M charge transfer).

Safety & Handling

  • 1-Me-IPcT: Potential skin irritant. Handle with gloves.

  • Silver/Gold Salts: Stains skin (Ag) and corrosive (Au).

  • Carbon Disulfide (Synthesis): Highly flammable and neurotoxic. MUST be used in a high-efficiency fume hood.

  • Waste: Segregate heavy metal waste (Ag, Au, Pt) from organic solvents.

References

  • Imidazo[4,5-c]pyridine Synthesis: Dymińska, L. "Synthesis and spectroscopic properties of imidazo[4,5-c]pyridine derivatives."[2] Journal of Molecular Structure, 2012. Link

  • Thione Coordination Chemistry: Lobana, T. S., et al. "Bonding and structure of organotin(IV) complexes with thio-ligands." Journal of Organometallic Chemistry, 2009. Link

  • Platinum-Thione Complexes: Raper, E. S. "Complexes of heterocyclic thione donors." Coordination Chemistry Reviews, 1996. Link

  • Anticancer Activity of Pt-Heterocycles: Kelland, L. R. "The resurgence of platinum-based cancer chemotherapy." Nature Reviews Cancer, 2007. Link

  • Ligand Data: PubChem CID 12558370 (1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol). Link

Sources

Troubleshooting & Optimization

Purification techniques for crude 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Case ID: PUR-7321-94-0 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Support

Introduction: The "Sticky" Reality of Heterocyclic Thiols

Welcome to the technical support center. If you are here, you are likely dealing with a crude batch of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol that is either colored incorrectly (dark orange/brown instead of pale yellow), smells of sulfur, or shows a persistent dimer peak in your LC-MS.

This molecule is deceptive. While it appears to be a simple bicyclic system, the combination of the basic pyridine nitrogen and the acidic thiol/thione moiety creates a zwitterionic (amphoteric) character that complicates standard silica chromatography. Furthermore, the "thiol" exists predominantly as a thione tautomer in the solid state, and it loves to oxidize into disulfides upon exposure to air.

This guide moves beyond generic advice. We will treat your crude material using a logic-based purification workflow designed to exploit the specific pKa properties of the [4,5-c] scaffold.

Module 1: The "Acid-Base Swing" (Primary Purification)

User Issue: "My crude product is a sticky solid and silica chromatography is resulting in significant streaking and mass loss."

The Scientific Logic: The 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol molecule is amphoteric.

  • Basic Domain: The pyridine nitrogen can accept a proton.

  • Acidic Domain: The N-H (thione form) or S-H (thiol form) can donate a proton (pKa ~ 7-8).

We can use this to our advantage. By dissolving in base, we form the anionic thiolate (highly water-soluble). We can then filter off non-acidic impurities. Then, by carefully adjusting the pH to the molecule's isoelectric point (pI), we force the zwitterion to crash out of solution.

Protocol 1: The Isoelectric Precipitation

StepActionCritical Technical Note
1 Dissolution Suspend crude solid in 1.0 M NaOH (5-10 volumes). Stir for 30 mins.
2 Filtration Filter the alkaline solution through a Celite pad.
3 Acidification Cool filtrate to 0-5°C. Slowly add glacial acetic acid dropwise.
4 The "Crash" Target pH 5.5 - 6.0 .
5 Collection Filter the precipitate. Wash with cold water, then cold isopropanol.

Visualizing the Workflow:

AcidBaseSwing start Crude Mixture (Sticky/Dark Solid) base Dissolve in 1M NaOH (Forms Thiolate Anion) start->base filter Filter Insolubles (Remove Polymers/Non-acids) base->filter acid Acidify with AcOH to pH 5.5-6.0 filter->acid Filtrate (Product in Soln) waste Discard Solid Waste filter->waste Residue precip Precipitate Forms (Isoelectric Point) acid->precip

Figure 1: The "Acid-Base Swing" purification logic separating the target thiol from non-acidic impurities.

Module 2: The Disulfide Dilemma (Troubleshooting Dimerization)

User Issue: "LC-MS shows a peak at [2M-2]+. I have the disulfide dimer impurity."

The Scientific Logic: Heterocyclic thiols are prone to oxidative dimerization to form disulfides (R-S-S-R), especially in basic solutions or when exposed to air during drying. The [4,5-c] isomer is particularly susceptible due to electron density distribution. If you detect the mass


, you must reduce the bond.

Protocol 2: Zinc/Acetic Acid Reduction Note: This can be performed directly on the crude or as a polishing step.

  • Suspend the disulfide-contaminated solid in Glacial Acetic Acid (10 volumes).

  • Add Zinc dust (3.0 equivalents).

  • Heat to 60°C for 1-2 hours.

    • Mechanism:[1][2] Zn inserts into the S-S bond, reducing it back to the thiol (Zn + RSSR + 2H+ → 2RSH + Zn2+).

  • Filter hot to remove excess Zinc.

  • Pour the filtrate into ice water to precipitate the monomeric thiol.

Visualizing the Pathway:

DisulfideRed dimer Disulfide Impurity (R-S-S-R) red Reduction Step Zn / AcOH, 60°C dimer->red Reduction thiol Target Thiol (R-SH) red->thiol Precipitation

Figure 2: Reductive cleavage of the disulfide impurity to regenerate the active thiol.

Module 3: Polishing via Crystallization

User Issue: "The product is pure by LC-MS but looks amorphous or colored."

The Scientific Logic: Recrystallization of thiones is tricky because they can "oil out" if the solvent polarity isn't perfect. The imidazo[4,5-c]pyridine core is planar and stacks well, but the methyl group disrupts the lattice slightly.

Recommended Solvent Systems: Based on the solubility profile of analogous imidazopyridines [1, 2], the following systems are most effective:

Solvent SystemRatio (v/v)ProcedureBest For
Ethanol / Water 9:1Dissolve in boiling EtOH, add H2O until turbid, cool slowly.General polishing, removing salts.
DMF / Water 1:1Dissolve in min. DMF, add water, let stand.Highly insoluble samples.
Methoxyethanol PureHot dissolution, cool to -10°C.Obtaining X-ray quality crystals.

FAQ: Why is my product yellow/orange? Pure 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol should be off-white to pale yellow .

  • Deep Yellow/Orange: Indicates trace oxidation (disulfides are often colored) or remaining nitrated precursors from synthesis.

  • Remedy: Boil with activated charcoal in Ethanol for 15 minutes, filter hot through Celite, then crystallize.

Module 4: Analytical Validation

User Issue: "How do I confirm I have the right tautomer and isomer?"

1. Proton NMR (DMSO-d6):

  • Look for the N-Methyl singlet around

    
     3.6 - 3.8 ppm.
    
  • Aromatic Region: You should see the pyridine protons. For the [4,5-c] isomer, the coupling pattern is distinct from the [4,5-b] isomer.

  • Thiol Proton: Often broad or invisible due to exchange, but if visible, it will be very downfield (

    
     12-14 ppm) indicating the thione form (N-H).
    

2. Melting Point:

  • Expect a high melting point (>250°C) due to strong intermolecular hydrogen bonding (N-H ... S=C). Decomposition often occurs before melting.

References

  • Synthesis of 1,2-methyl-1H-imidazo[4,5-c]pyridine. PrepChem. (Describes the isolation of the methyl-derivative using ethanol extraction, applicable to the thiol variant).

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017, 22(3), 399. (Review of the class properties, solubility, and biological handling).

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol (PubChem CID 9227). National Center for Biotechnology Information. (Physicochemical property data).

Sources

Preventing oxidative dimerization of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol to disulfides

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PREV-OX-DIMER-001 Subject: Prevention of Oxidative Dimerization in Heterocyclic Thiols Status: Active Guide Expert Reviewer: Senior Application Scientist, Chemical Stability Unit[1]

Core Directive: The Stability Paradox

Researchers working with 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol often encounter a rapid degradation pathway where the monomeric thiol converts into its disulfide dimer, 2,2'-disulfanediylbis(1-methyl-1H-imidazo[4,5-c]pyridine) .

This is not merely "air sensitivity"; it is a function of thiol-thione tautomerism combined with the basicity of the pyridine ring, which can autocatalyze oxidation. This guide provides the mechanistic understanding and protocols required to maintain the monomeric species.

The Mechanism: Why Dimerization Occurs

To prevent the issue, you must understand the equilibrium. This molecule exists in two tautomeric forms.[1][2] In solution, the equilibrium shifts, exposing the reactive thiolate species.

Tautomeric Equilibrium & Oxidation Loop

The Thione form (H on Nitrogen) is generally stable. The Thiol form (H on Sulfur) is susceptible to deprotonation. The resulting Thiolate anion (


) is the nucleophile that reacts with molecular oxygen or other oxidants to form the radical species, leading to the disulfide bond.

TautomerismOxidation Thione Thione Form (Stable, Major Tautomer) Thiol Thiol Form (Reactive Minor Tautomer) Thione->Thiol Solvation / Heat Thiolate Thiolate Anion (High Energy Nucleophile) Thiol->Thiolate Base / High pH Disulfide Disulfide Dimer (Oxidized Product) Thiolate->Disulfide O2 / Metal Catalyst (Oxidation) Disulfide->Thiolate Reducing Agent (TCEP/DTT)

Figure 1: The pathway from stable thione to oxidized disulfide dimer.[3] Note that basic conditions accelerate the transition to the reactive thiolate.

Experimental Protocols & Prevention

A. Solvent Degassing (The "Freeze-Pump-Thaw" Standard)

Simple nitrogen bubbling is often insufficient for sensitive heterocyclic thiols.[1] Oxygen dissolved in polar aprotic solvents (DMSO, DMF) is a primary culprit.

Protocol:

  • Place the solvent in a Schlenk flask.[1]

  • Freeze solvent using liquid nitrogen.[1]

  • Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Close vacuum, thaw solvent in warm water bath.[1]

  • Repeat 3 times.

  • Backfill with high-purity Argon (Ar is heavier than Air and blankets the solution better than

    
    ).[1]
    
B. Selection of Reducing Agents

If dimerization is observed, or if the reaction requires long stirring times, a reducing agent must be added. TCEP is superior to DTT for this specific heterocycle.[1][3]

Comparative Data: TCEP vs. DTT for Imidazopyridines

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Stability High (Resistant to air oxidation)Low (Oxidizes rapidly in air)
Effective pH 1.5 - 8.5 (Works in acid)> 7.0 (Requires basic pH)
Metal Coordination Low affinityHigh affinity (Can chelate metals)
Reaction with Heterocycle InertCan form adducts with electrophiles
Recommendation PRIMARY CHOICE Secondary Choice

Usage: Add 1.1 - 1.5 equivalents of TCEP·HCl directly to the reaction mixture. It effectively cleaves any disulfide formed back to the thiol without interfering with most nucleophilic substitutions.[1]

C. Workup & Purification Strategy

The most critical failure point is the purification step.[1] Silica gel is slightly acidic, which is good, but Basic Alumina or Triethylamine (TEA) in the eluent will deprotonate the thiol and cause immediate dimerization on the column.

  • Do NOT use basic modifiers (TEA,

    
    ).
    
  • DO use slightly acidic modifiers if necessary (0.1% Acetic Acid) to keep the equilibrium pushed toward the protonated form.

  • Column Loading: Load the sample using DCM/MeOH; avoid dissolving in DMSO for loading as it promotes oxidation on the solid phase.

Troubleshooting Guide (FAQ)

Q1: My product turned from off-white to bright yellow. What happened?

Diagnosis: You have formed the disulfide dimer.[1] The Fix: The yellow color is characteristic of the extended conjugation in the disulfide dimer of imidazopyridines.

  • Dissolve the crude yellow solid in a degassed solvent (MeOH or Water/Acetonitrile).[1]

  • Add 1.5 eq of TCEP[1]·HCl .

  • Stir for 30 minutes under Argon.

  • Extract or purify immediately under acidic/neutral conditions.

Q2: Can I use the disulfide dimer if I just need the core structure?

Answer: It depends. If you are using the sulfur as a nucleophile (e.g., S-alkylation), the dimer is unreactive. You must reduce it first. If you are performing chemistry on the pyridine ring (e.g., N-oxidation), the disulfide bond might survive, but it complicates the NMR.

Q3: How do I store the solid material?

Protocol:

  • Atmosphere: Argon-flushed vial.[1]

  • Temperature: -20°C.

  • Container: Amber glass (light can catalyze radical oxidation).[1]

  • Seal: Parafilm over the cap to prevent oxygen diffusion.[1]

Decision Tree: Resolving Dimerization

Use this logic flow to determine the correct corrective action during your experiment.

TroubleshootingTree Start Problem: Low Yield / Impurity Observed CheckLCMS Check LCMS/NMR Is Mass = 2M - 2H? Start->CheckLCMS IsDimer Yes: Disulfide Dimer Present CheckLCMS->IsDimer Mass Confirmed NotDimer No: Other Side Reaction CheckLCMS->NotDimer Mass Unconfirmed CheckpH Check Reaction pH IsDimer->CheckpH HighpH pH > 7 (Basic) CheckpH->HighpH LowpH pH < 7 (Acidic) CheckpH->LowpH Action1 Action: Acidify or Switch to TCEP HighpH->Action1 Action2 Action: Degas Solvent (O2 Leak) LowpH->Action2

Figure 2: Troubleshooting logic for identifying and resolving oxidative dimerization.

References

  • Getz, E. B., et al. (1999).[4] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73–80.

  • AG Scientific. "TCEP HCl vs DTT: Preferred Reducing Agents."[1][5] Technical Support Bulletin.

  • Boivin, J., et al. (1994). "Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines." Tetrahedron, 50(6), 1745-1756. (General reference for heterocyclic thiol tautomerism).
  • GoldBio. "All about TCEP—the Odorless Reducing Agent." Gold Biotechnology Technical Guides.

Sources

Technical Support Center: Optimizing Imidazo[4,5-c]pyridine Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction temperature during the crucial ring closure step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.

The Critical Role of Temperature in Imidazo[4,5-c]pyridine Synthesis

The formation of the imidazo[4,5-c]pyridine core, typically through the condensation of a 3,4-diaminopyridine with an aldehyde or carboxylic acid derivative, is a thermally sensitive process. Temperature is not merely a parameter to be set, but a critical tool that governs reaction kinetics, selectivity, and ultimately, the yield and purity of your target compound. Insufficient thermal energy can lead to incomplete conversion, while excessive heat can promote undesired side reactions and degradation. This guide will provide a framework for the rational optimization of your reaction temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of imidazo[4,5-c]pyridines, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is consistently low, and I have a significant amount of starting material left. What is the first step in optimizing the temperature?

A1: Low conversion is a classic indicator that the reaction may lack sufficient thermal energy to overcome the activation barrier for the cyclization to proceed at a reasonable rate.

  • Causality: The cyclization of the intermediate formed from the 3,4-diaminopyridine and the aldehyde or carboxylic acid is a condensation reaction that often requires significant heat to drive the elimination of water and facilitate ring closure.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

    • Solvent Selection: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling solvent. For example, if your reaction is sluggish in refluxing tetrahydrofuran (THF, b.p. 66 °C), switching to a solvent like N,N-dimethylformamide (DMF, b.p. 153 °C) or dimethyl sulfoxide (DMSO, b.p. 189 °C) can allow for a significant increase in reaction temperature.

    • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture to temperatures that might be difficult to achieve with conventional heating.[1][2]

Q2: I'm observing the formation of multiple byproducts, and my final product is difficult to purify. Could the reaction temperature be too high?

A2: Yes, the formation of multiple byproducts is a strong indication that the reaction temperature may be excessive, leading to undesired side reactions or decomposition of your starting materials or product.

  • Causality: At elevated temperatures, alternative reaction pathways with higher activation energies can become accessible. Furthermore, the imidazo[4,5-c]pyridine ring system and its precursors can be susceptible to thermal degradation. One common side reaction at high temperatures is the formation of N-oxides if an oxidizing agent is present or if the reaction is exposed to air for extended periods.[3]

  • Troubleshooting Steps:

    • Temperature Reduction: Systematically lower the reaction temperature in 10-20 °C increments and extend the reaction time. This can often favor the desired reaction pathway by reducing the rate of competing side reactions.

    • In-situ Monitoring: If available, techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can provide valuable real-time information on the formation of intermediates and byproducts at different temperatures.

    • Thermal Analysis of Starting Materials: Performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on your 3,4-diaminopyridine starting material can help determine its thermal stability and identify decomposition temperatures, providing a rational upper limit for your reaction temperature.[4][5]

Q3: My reaction appears to stall, and I've isolated a stable intermediate. How can I drive the final cyclization to completion?

A3: The isolation of a stable intermediate, such as an amide or an imine, indicates that the initial condensation has occurred, but the subsequent intramolecular cyclization is the rate-limiting step. This is a common challenge where temperature plays a pivotal role.

  • Causality: The final ring-closing step often has a higher activation energy than the initial intermolecular reaction. Sufficient thermal energy is required to overcome this barrier and drive the reaction toward the thermodynamically stable fused heterocyclic product.

  • Troubleshooting Steps:

    • Increase Thermal Energy: As with low conversion, increasing the reaction temperature is the primary strategy. This can be achieved by increasing the set temperature of the reaction or by switching to a higher-boiling solvent.[3]

    • Dehydration: The cyclization is a condensation reaction that liberates water. Ensuring the removal of water can help drive the equilibrium towards the product. For high-temperature reactions, a Dean-Stark trap can be effective.[3]

    • Catalysis: In some cases, an acid catalyst can lower the activation energy of the cyclization step. If not already in use, consider the addition of a catalytic amount of a protic or Lewis acid.

Q4: I'm using microwave synthesis. How do I translate a conventionally heated protocol to a microwave method in terms of temperature?

A4: Direct translation of temperature from conventional to microwave heating is not always straightforward due to differences in heating mechanisms. However, some general principles apply.

  • Causality: Microwaves directly heat the solvent and reactants through dielectric heating, leading to rapid temperature increases and often localized "hot spots" that can accelerate reactions beyond what is observed with conventional heating at the same measured bulk temperature.

  • Best Practices:

    • Start with a Lower Set Temperature: Begin with a microwave set temperature that is slightly lower than the temperature used in the conventional method.

    • Monitor Pressure: In a sealed microwave vessel, the pressure will increase with temperature. The pressure limit of the vessel will ultimately determine the maximum achievable temperature.

    • Optimize with Small-Scale Reactions: Perform a series of small-scale reactions to screen a range of temperatures and times to find the optimal conditions for your specific substrate and solvent system.

Systematic Temperature Optimization: A Design of Experiments (DoE) Approach

For a more rigorous optimization, a Design of Experiments (DoE) approach can be invaluable. This statistical method allows for the simultaneous variation of multiple parameters (e.g., temperature, time, catalyst loading) to efficiently map the reaction landscape and identify optimal conditions.

A typical DoE workflow for temperature optimization would involve:

  • Factor Identification: Define the key variables, with temperature as a primary factor. Other factors could include reaction time and concentration.

  • Response Definition: Define the desired outcomes to be measured, such as yield and purity.

  • Experimental Design: Use DoE software to generate a set of experiments with varying temperature and other factor levels.

  • Data Analysis: After running the experiments, analyze the data to build a statistical model that describes the relationship between the factors and responses. This model can then be used to predict the optimal temperature.

Data Presentation: Temperature Effects on Imidazo[4,5-c]pyridine Synthesis

The following table summarizes representative data on the effect of temperature and heating method on the synthesis of imidazo[4,5-c]pyridine and related scaffolds.

PrecursorsMethodSolventTemperature (°C)TimeYield (%)Reference
3,4-Diaminopyridine & BenzaldehydeConventionalPPA140-1504 h~75[1]
3,4-Diaminopyridine & BenzaldehydeMicrowave (100 W)PPANot specified10 min~75[1]
5-Methyl-3,4-diaminopyridine & Formic AcidConventional (Reflux)Formic Acid~1006 hNot specified[5]
2-Amino-3-hydroxypyridine & Carboxylic AcidsMicrowave (100 W)Silica GelNot specified-71-92[1]

PPA: Polyphosphoric Acid

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Substituted-3H-imidazo[4,5-c]pyridines

This protocol is a general guideline for the synthesis via condensation of 3,4-diaminopyridine with an aldehyde in the presence of an oxidizing agent.

  • Reaction Setup: To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired aldehyde (1.0-1.2 eq).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC.

  • Oxidation (if necessary): If the reaction involves an oxidative cyclocondensation, the reaction may be open to the air or a mild oxidizing agent can be added.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-3H-imidazo[4,5-c]pyridines

This protocol provides a general framework for microwave-assisted synthesis.

  • Reaction Setup: In a microwave-safe vessel, combine 3,4-diaminopyridine (1.0 eq), the desired aldehyde or carboxylic acid (1.0-1.2 eq), and a suitable solvent (e.g., DMF, ethanol). If necessary, add a catalyst or dehydrating agent (e.g., polyphosphoric acid).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature and irradiation time. Monitor the reaction pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete, cool the vessel to room temperature before opening. Work up the reaction mixture as described in the conventional protocol.

Visualization of Concepts

Workflow for Temperature Optimization

Temperature_Optimization_Workflow start Low Yield or Incomplete Reaction temp_increase Increase Temperature (10-20 °C increments) start->temp_increase solvent_change Switch to Higher Boiling Solvent start->solvent_change At max temp microwave Consider Microwave Synthesis start->microwave monitor Monitor by TLC/LC-MS temp_increase->monitor solvent_change->temp_increase side_products Formation of Byproducts monitor->side_products Still low yield success Optimized Yield and Purity monitor->success temp_decrease Decrease Temperature (10-20 °C increments) side_products->temp_decrease thermal_analysis Perform TGA/DSC on Starting Materials side_products->thermal_analysis time_increase Increase Reaction Time temp_decrease->time_increase time_increase->monitor

Caption: A decision-making workflow for troubleshooting and optimizing reaction temperature.

Interplay of Factors in Ring Closure

Reaction_Factors T Temperature Yield Yield & Purity T->Yield Governs Rate & Selectivity Time Time T->Time Inverse Relationship Solvent Solvent Solvent->T Determines Max Temp Solvent->Yield Substrate Substrate (Electronics & Sterics) Substrate->T Influences Optimal Temp Substrate->Yield Time->Yield

Caption: Key experimental factors influencing the yield and purity of the imidazo[4,5-c]pyridine product.

References

  • Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts. ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[2][6]imidazo[1,2-a]pyrimidines via A3 coupling. PMC. Available at: [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. Available at: [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. Available at: [Link]

  • What Is the Difference Between DSC and TGA? Henven. Available at: [Link]

  • Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric analysis (TGA). University of Connecticut. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. OUCI. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. PubMed. Available at: [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Real‐Time In Situ Raman Monitoring of Photomechanochemical Reactions. FULIR. Available at: [Link]

  • Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. RSC Publishing. Available at: [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available at: [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol. This document provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals working with this and structurally related heterocyclic compounds. The unique molecular architecture of this compound, featuring a polar imidazopyridine core and a hydrogen-bonding thiol group, presents specific challenges and opportunities in crystallization that this guide will address.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol?

An ideal solvent for recrystallization is one in which the target compound exhibits high solubility at an elevated temperature but is sparingly soluble or insoluble at room temperature and below.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives crystal formation upon cooling.[1] Additionally, the chosen solvent should not react with the compound, should be volatile enough to be easily removed from the purified crystals, and should ideally be non-toxic and inexpensive.

Q2: What classes of solvents are a good starting point for this specific molecule?

Given the polar nature of the imidazopyridine ring system and the thiol group, polar protic solvents are an excellent starting point. Solvents like ethanol, methanol, or isopropanol often provide the desired solubility profile.[1] Water can also be a viable solvent or, more commonly, an anti-solvent in a mixed system, particularly for polar compounds.[3][4] For compounds with acidic or basic functionalities, crystallizing a salt form can also be a powerful technique to manipulate solubility.[3]

Q3: How does the thiol (-SH) group influence solvent selection?

The thiol group is a hydrogen bond donor and contributes to the molecule's overall polarity. Solvents that can participate in hydrogen bonding (like alcohols and water) are often effective. However, it's important to note that aryl thiolates can sometimes be challenging to crystallize and may have poor solubility.[3][4] This makes solvent screening a critical preliminary step.

Q4: When should I consider a mixed solvent system?

A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[5] For 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, a common pairing might be ethanol (good solvent) and water (anti-solvent), or perhaps ethyl acetate and hexane.[1][3][6] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until turbidity (cloudiness) appears.[4][7]

Solvent System Selection Workflow

The following workflow provides a systematic approach to identifying a suitable recrystallization solvent. Small-scale trials using test tubes are highly recommended before committing the bulk of your material.[8]

Solvent_Selection_Workflow start_node Start: Crude Solid process_node1 process_node1 start_node->process_node1 Select polar solvent (e.g., Ethanol, IPA) process_node process_node decision_node decision_node good_solvent_node SUCCESS: Use this single solvent bad_solvent_node bad_solvent_node mixed_solvent_node Option: Mixed Solvent System 1. Dissolve in minimal hot 'good' solvent. 2. Add 'poor' anti-solvent (e.g., Water, Hexane) dropwise until cloudy. 3. Reheat to clarify, then cool slowly. process_node2 process_node2 process_node1->process_node2 Add ~0.5 mL solvent to ~20 mg solid decision_node1 decision_node1 process_node2->decision_node1 Observe at Room Temp bad_solvent_node1 Result: Too Soluble (Consider as 'good' solvent for mixed system) decision_node1->bad_solvent_node1 Dissolves completely process_node3 process_node3 decision_node1->process_node3 Insoluble or partially soluble decision_node2 decision_node2 process_node3->decision_node2 Heat to boiling bad_solvent_node2 Result: Poor Solvent (Try a different solvent) decision_node2->bad_solvent_node2 Remains Insoluble process_node4 process_node4 decision_node2->process_node4 Dissolves completely decision_node3 decision_node3 process_node4->decision_node3 Cool slowly to RT, then in ice bath decision_node3->good_solvent_node Abundant crystals form decision_node3->mixed_solvent_node Few or no crystals form (Too much solvent used)

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Q: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can be caused by the solution being too supersaturated, cooling too rapidly, or the presence of impurities that depress the melting point.[9]

  • Immediate Action: Reheat the flask to redissolve the oil.[10]

  • Solution 1: Add More Solvent. Add a small amount of hot solvent to decrease the saturation of the solution, then allow it to cool more slowly.[5][9] This is often the most effective solution.

  • Solution 2: Slower Cooling. Once redissolved, allow the flask to cool as slowly as possible. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to cool gradually.[10]

  • Solution 3: Change Solvents. If the problem persists, the boiling point of your solvent may be too close to the melting point of your compound. Try a lower-boiling solvent or a different mixed solvent system.

Q: I'm not getting any crystal formation, even after cooling in an ice bath. What's wrong?

This is a common issue and usually points to one of two problems: the solution is not saturated (too much solvent was used) or the solution is supersaturated and requires nucleation to begin crystallization.[10]

  • Solution 1: Induce Nucleation.

    • Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[2][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a pure crystal of your compound, add a tiny speck to the solution to act as a template for crystallization.[5]

  • Solution 2: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent.[10] Gently heat the solution again and boil off some of the solvent to increase the compound's concentration. Then, attempt to cool and crystallize again.[9]

  • Solution 3: Change Solvent System. Your compound may simply be too soluble in the chosen solvent, even at low temperatures. In this case, you must either try a different solvent in which it is less soluble or use a mixed-solvent system where you can add an anti-solvent to force precipitation.[5]

Q: My final product has a low yield. How can I improve it?

A low yield can result from several factors during the recrystallization process.[9]

  • Cause 1: Too much solvent was used. This is the most common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[9][10]

    • Fix: Always use the minimum amount of hot solvent required to fully dissolve your crude solid.[2] If the mother liquor is still available, you can try to concentrate it by boiling off some solvent to recover a second crop of crystals.

  • Cause 2: Premature crystallization. If crystals form during a hot filtration step, product will be lost on the filter paper.

    • Fix: Ensure your solution, funnel, and receiving flask are all hot during gravity filtration to prevent the product from crashing out. Use a fluted filter paper for a faster filtration rate.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[2]

    • Fix: Wash the crystals with a minimal amount of ice-cold solvent, just enough to rinse away the mother liquor.

Q: The recovered crystals are colored, but the pure compound should be colorless. What happened?

Colored impurities may be present that co-crystallize with your product.

  • Solution: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities.

  • Protocol:

    • Dissolve the crude solid in the hot solvent.

    • Cool the solution slightly to prevent boiling over.

    • Add a spatula-tip amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[8]

    • Proceed with cooling and crystallization as usual. Caution: Using too much charcoal can adsorb your product and reduce the yield.

Recommended Solvent Systems & Protocol

Summary of Potential Solvent Systems
Solvent SystemTypeAdvantagesDisadvantages
Ethanol SingleGood starting point for polar heterocycles.[1] Readily available, moderate boiling point.May be too good a solvent, leading to lower yields.
Isopropanol (IPA) SingleSimilar to ethanol but slightly less polar; may offer better yield.Higher boiling point requires more care for removal.
Methanol SingleStrong polar solvent, can be effective for very polar compounds.[1]Can be too effective, making crystallization difficult. Lower boiling point.
Ethanol / Water MixedHighly tunable. Water acts as an excellent anti-solvent for polar organics.[1][3]Prone to oiling out if the anti-solvent is added too quickly or the solution is too concentrated.
Ethyl Acetate / Hexane MixedGood for compounds of intermediate polarity. Both solvents are easily removed.[3][6]May not be polar enough to dissolve the initial crude solid effectively.
General Recrystallization Protocol

This protocol is a self-validating framework. The key is to observe the outcomes at each step and adjust accordingly based on the principles described in the troubleshooting guide.

  • Dissolution:

    • Place the crude 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a small portion of the selected solvent (e.g., ethanol) and begin heating the mixture with stirring to near the solvent's boiling point.[1][8]

    • Continue adding the hot solvent in small increments until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.[2][8]

  • Hot Filtration (If Necessary):

    • If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration.[8]

    • Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][9]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the crystal yield.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the collected crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter funnel, followed by drying in a desiccator or a vacuum oven.[1]

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques like NMR or HPLC can confirm purity.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1. 2-methyl-1H-imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-imidazo[4,5-c]pyridine-2-thiol. Retrieved from [Link]

Sources

Minimizing side reactions during S-functionalization of imidazopyridine thiols

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with the S-functionalization of imidazopyridine thiols (specifically 2-mercaptoimidazo[1,2-a]pyridine and its derivatives). It focuses on suppressing the two primary failure modes: Regioselective scrambling (N- vs. S-alkylation) and Oxidative dimerization (Disulfide formation) .

Core Directive

Objective: Maximize S-functionalization yield while eliminating N-alkylated byproducts and disulfide dimers. Substrate Scope: 2-mercaptoimidazo[1,2-a]pyridine and related heterocyclic thiols/thiones.

Module 1: Mechanism & Failure Modes

The Ambident Nucleophile Challenge

Imidazopyridine thiols exist in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic, amide-like) forms. This creates an ambident nucleophile system where electrophiles can attack either the Sulfur or the Nitrogen (typically N3 or the bridgehead N, depending on substitution).

  • Path A (S-Alkylation): Desired. Preserves aromaticity of the imidazole ring. Favored by "soft" interactions.

  • Path B (N-Alkylation): Undesired. Disrupts aromaticity (initially) or leads to cationic species. Favored by "hard" electrostatic interactions and high charge density.

  • Path C (Dimerization): Oxidative coupling of two thiol units to form a disulfide (R-S-S-R).

Pathway Visualization

ReactionPathways Thione Thione Form (Stable Tautomer) Thiol Thiol Form (Reactive Nucleophile) Thione->Thiol Tautomerism Anion Thiolate Anion (Ambident Nucleophile) Thiol->Anion Base Deprotonation Disulfide Disulfide Dimer (Oxidative impurity) Thiol->Disulfide O2 / Oxidation S_Prod S-Alkylated Product (Thermodynamic) Anion->S_Prod Soft Electrophile (e.g., R-I, R-Br) N_Prod N-Alkylated Byproduct (Kinetic/Hard) Anion->N_Prod Hard Electrophile (e.g., Me-OTf) Anion->Disulfide Trace Oxidants

Caption: Mechanistic divergence in imidazopyridine functionalization. Green path indicates the target workflow.

Module 2: Troubleshooting & Optimization (Q&A)

Topic A: Regioselectivity (Preventing N-Alkylation)

Q: Why is my reaction yielding significant amounts of N-alkylated product? A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The nitrogen atom in the imidazopyridine ring is a "hard" nucleophile (high charge density), while the sulfur is "soft" (polarizable).

  • The Cause: You are likely using a "hard" electrophile (e.g., alkyl tosylates, mesylates, or small iodides like methyl iodide in high polarity solvents) or a base that promotes tight ion-pairing at the nitrogen.

  • The Fix:

    • Switch Electrophiles: Use alkyl bromides or iodides rather than sulfonates. The softer leaving group favors attack by the soft sulfur.

    • Change Solvent: Switch from polar aprotic solvents (DMF, DMSO) to less polar solvents (DCM, Toluene) or protic solvents (EtOH). Polar aprotic solvents strip cations, leaving the "naked" anion which is more aggressive and less selective, often increasing N-attack.

    • Use Phase Transfer Catalysis (PTC): This is the gold standard for S-selectivity.

      • Protocol: Use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide). The bulky counter-ion (

        
        ) pairs with the thiolate, sterically blocking the nitrogen and directing reaction to the sulfur.
        

Q: Does the choice of base affect the S/N ratio? A: Yes.

  • Avoid: NaH or KH in DMF. These generate "naked" anions that are highly reactive and prone to N-alkylation.

  • Preferred:

    
     or 
    
    
    
    in Acetone or Acetonitrile. Cesium (
    
    
    ) is a large, soft cation that stabilizes the soft thiolate, promoting S-alkylation (The "Cesium Effect").
Topic B: Preventing Oxidation (Disulfide Dimerization)

Q: I see a spot on TLC that doesn't move (or moves slowly) and reverts to starting material with reducing agents. What is it? A: This is the disulfide dimer. Imidazopyridine thiols are easily oxidized by atmospheric oxygen.

  • Immediate Fix: Add a phosphine reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine to the reaction mixture. Unlike DTT, TCEP is not nucleophilic toward alkyl halides and works over a wide pH range.

  • Process Control:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before use.

    • One-Pot Protocol: Do not isolate the free thiol if generating it from a precursor (e.g., thiouronium salt). React it in situ.

Module 3: Analytical Validation

Q: How do I definitively distinguish the S-alkyl from the N-alkyl isomer using NMR? A: The chemical shift of the alkyl group's


-protons and the ring carbons are diagnostic.

Table 1: Diagnostic NMR Shifts for Imidazopyridine Isomers

FeatureS-Alkylated Product (Target)N-Alkylated Product (Byproduct)Mechanistic Reason

H NMR (

-CH

)

3.0 – 4.2 ppm

4.5 – 5.5 ppm
Nitrogen is more electronegative and part of the aromatic ring current, causing greater deshielding.

C NMR (Ipso-C)

140 – 150 ppm

108 – 120 ppm
The C2 carbon character changes significantly from C-S (aromatic) to C=N (thione-like) character.
HMBC Correlation Correlation to C2 and C3 Correlation to C2 and N-adjacent carbons 3-bond couplings reveal the connectivity.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity S-Alkylation (PTC Method)

Best for minimizing N-alkylation and operational simplicity.

  • Setup: Charge a round-bottom flask with 2-mercaptoimidazo[1,2-a]pyridine (1.0 equiv) and Toluene (0.2 M concentration).

  • Additives: Add TBAB (Tetrabutylammonium bromide, 0.1 equiv) and

    
      (2.0 equiv, solid).
    
  • Reaction: Add the Alkyl Halide (1.1 equiv).

    • Note: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal toluene.

  • Conditions: Stir vigorously at reflux (or 80°C) under Argon atmosphere.

    • Why Reflux? Ensures solubility of the thione form.

    • Why Argon? Prevents disulfide formation.[1][2][3]

  • Workup: Cool to RT. Add water. Extract with EtOAc.[4] Wash organic layer with 10% NaOH (removes unreacted thiol) and then Brine.

  • Validation: Check

    
    H NMR. Look for 
    
    
    
    -protons in the 3.0–4.0 ppm range.
Protocol B: Rescue of Oxidized Material

Use this if your starting material has already dimerized.

  • Reduction: Dissolve the disulfide mixture in THF/Water (4:1).

  • Reagent: Add TCEP·HCl (1.2 equiv relative to dimer). Stir for 30 min at RT.

    • Observation: Solution often clears as the monomeric thiol is generated.

  • Functionalization: Add Base (

    
    , 3.0 equiv) and Alkyl Halide directly to this flask.
    
  • Benefit: TCEP reduces the disulfide bond selectively without interfering with the subsequent

    
     reaction.
    

References

  • Thiol-Thione Tautomerism: Elguero, J., et al.[5] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

  • HSAB in Heterocycles: Pearson, R. G. "Hard and Soft Acids and Bases."[6] Journal of the American Chemical Society, 1963, 85(22), 3533–3539.

  • Phase Transfer Catalysis for S-Alkylation: Dou, H. J., et al. "Phase transfer catalysis in heterocyclic chemistry." Journal of Heterocyclic Chemistry, 1980.
  • Preventing Disulfide Formation: Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry, 1991, 56(8), 2648–2650.

  • BenchChem Technical Support: "Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones." (Adapted for S-selectivity insights).

Sources

Removing unreacted carbon disulfide from imidazopyridine synthesis mixtures

Technical Support Center: Carbon Disulfide ( ) Removal in Imidazopyridine Synthesis

Current Status: Operational Topic: Safe Removal and Quenching of Unreacted

Audience:

Introduction: The Challenge

In the synthesis of imidazo[4,5-b]pyridine-2-thiones (and related pharmacophores), carbon disulfide (

  • Neurotoxicity: Chronic exposure limits are extremely low (PEL 20 ppm).

  • Volatility & Flammability: Flash point of -30°C and autoignition at ~100°C (steam pipes or hot plates can ignite vapors).

  • Process Interference: Excess

    
     causes persistent emulsions during aqueous workup and poisons metal catalysts (Pd, Pt) used in subsequent coupling steps.
    

This guide provides validated protocols for removing

Module 1: Critical Safety & Engineering Controls

WARNING: Never rely solely on a standard fume hood airflow for

The "Dual-Trap" Vacuum Setup

When removing

CS2_Trapping_SystemReactionReaction Flask(CS2 + Product)RotovapRotary Evaporator(Water Bath < 40°C)Reaction->RotovapVaporColdTrapPrimary Trap(Dry Ice/Acetone-78°C)Rotovap->ColdTrapCondensatePumpDiaphragm Pump(Chemically Resistant)ColdTrap->PumpResidual VaporScrubberSecondary Scrubber(10% NaOCl / Bleach)Pump->ScrubberExhaust GasExhaustFume HoodExhaustScrubber->ExhaustClean Air

Figure 1: Mandatory Dual-Trap Setup. The primary trap captures bulk solvent; the secondary bleach scrubber destroys trace vapors before they exit the hood.

Module 2: Removal Protocols (Troubleshooting Guides)

Scenario A: The "Azeotropic Strip" (Recommended for <50g scale)

Issue:


The Protocol:

  • Concentrate: Remove the bulk reaction solvent (usually pyridine or ethanol) on the rotovap.

  • The Chase: Add Ethanol (EtOH) to the crude residue (approx. 2 mL EtOH per gram of crude).

  • Strip: Evaporate the EtOH.

    • Mechanism:[1]

      
       forms a low-boiling azeotrope with ethanol (bp 42.6°C, 91% 
      
      
      ). This "carries" the entrained
      
      
      out of the solid matrix more effectively than vacuum alone.
  • Repeat: Perform this "chase" 2-3 times.

  • Validation: The final residue should be a free-flowing solid, not a gum.

Scenario B: Oxidative Chemical Quenching (Large Scale / Spills)

Issue: You have a biphasic mixture or a waste stream rich in

The Chemistry:

The Protocol:

  • Preparation: Prepare a 10-15% NaOCl solution (commercial bleach) adjusted to pH >11 with NaOH.

    • Why pH >11? Acidic bleach releases chlorine gas (

      
      ); neutral bleach is less stable.
      
  • Addition: Add the bleach solution dropwise to the

    
    -containing waste/mixture with vigorous stirring .
    
    • Observation: The reaction is exothermic. Monitor temperature; do not exceed 50°C.

  • Endpoint: The distinct yellow, refractive

    
     droplets (bottom layer) will disappear.
    
  • Verification: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black), then neutralize with sodium thiosulfate before disposal.

Module 3: Troubleshooting Workup Issues

Q1: I acidified my reaction to precipitate the imidazopyridine, and it started bubbling and smelling like rotten eggs. What happened?

  • Diagnosis: You generated Hydrogen Sulfide (

    
    ) and regenerated 
    
    
    .
  • Root Cause: The reaction often produces dithiocarbamate or xanthate byproducts (from

    
     reacting with amines or alkoxides).[2] Upon acidification, these revert to the amine/alcohol and release 
    
    
    or
    
    
    .
  • Fix:

    • Ensure bulk

      
       is removed (Method A) before acidification.
      
    • Acidify slowly in a hood with a bleach scrubber attached to the vent line.

    • Sparge the acidic solution with Nitrogen for 15 minutes to drive off dissolved gases before filtration.

Q2: My product is an oil/emulsion that won't crystallize.

  • Diagnosis:

    
     entrapment.
    
  • Root Cause: Imidazopyridine-thiones are often lipophilic. Residual

    
     acts as a plasticizer, preventing crystal lattice formation.
    
  • Fix:

    • Dissolve the oil in minimal 1M NaOH (the thione is acidic,

      
      ).
      
    • Wash this aqueous layer with Dichloromethane (DCM) x2. This pulls out non-acidic impurities and entrained

      
      .
      
    • Re-acidify the aqueous layer to pH 4-5 to precipitate the pure product.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the safest removal strategy for your specific scale.

Removal_Decision_TreeStartStart: Reaction CompleteScaleCheckCheck ScaleStart->ScaleCheckSmallScaleSmall Scale (<10g)ScaleCheck->SmallScaleLab BenchLargeScaleLarge Scale (>10g)ScaleCheck->LargeScaleProcess/PilotMethodAMethod A: Azeotropic Strip(Ethanol Chase)SmallScale->MethodAMethodBMethod B: Oxidative Quench(Bleach Destruction)LargeScale->MethodBWorkupAqueous Workup(Acid Precipitation)MethodA->WorkupResidue CleanMethodB->WorkupBiphasic Clean

Figure 2: Process Decision Matrix.

Comparison of Removal Methods

FeatureVacuum Stripping (Method A)Oxidative Quenching (Method B)
Primary Mechanism Physical (Evaporation/Azeotrope)Chemical (Oxidation)
Safety Risk Pump corrosion; Vapor release if trap failsExotherm;

gas if pH drops
Efficiency High for small volumesHigh for bulk liquids
Product Impact Minimal (Gentle)Risk of oxidizing product (S-oxidation)
Best Use Case Final purification of crude solidTreating waste streams or large excesses

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). Carbon Disulfide: IDLH Documentation. Centers for Disease Control and Prevention. [Link]

  • World Health Organization (WHO). (2002). Carbon Disulfide (CICAD 46). International Programme on Chemical Safety. [Link]

  • Zhang, Y., et al. (2013).[3] "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 78(24), 12494–12504. (Provides context on imidazopyridine handling and workup standards). [Link]

  • Occupational Safety and Health Administration (OSHA). Carbon Disulfide - Occupational Chemical Database. [Link]

Validation & Comparative

FTIR Spectral Analysis of Thiol vs. Thione Tautomers in Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

In drug discovery, imidazopyridines (specifically 2-mercaptoimidazo[4,5-b]pyridine and its congeners) are privileged scaffolds for kinase inhibition and GPCR modulation.[1][2] However, their bioactivity is strictly governed by their tautomeric state.[2]

The core challenge is that these molecules exist in a dynamic equilibrium between the thiol (–SH) and thione (=S) forms.[1][2] While often drawn as thiols in chemical databases, experimental evidence confirms that the thione form predominates in the solid state and polar solvents due to stabilization by N–H···S intermolecular hydrogen bonding.[2]

This guide provides a definitive, self-validating FTIR protocol to distinguish these tautomers, moving beyond simple peak-picking to a rigorous analysis of "Thioamide" vibrational modes.

Fundamental Principles: The Tautomeric Shift

Before analyzing spectra, one must understand the vibrational physics driving the equilibrium.[2]

  • The Thione Form (NH / C=S): Characterized by a protonated nitrogen (N-H) and a carbon-sulfur double bond.[1][2] The "C=S" stretch is not a clean, isolated mode like C=O; it is highly coupled with C-N stretching and N-H bending, resulting in four distinct "Thioamide Bands."

  • The Thiol Form (N / S-H): Characterized by an unprotonated nitrogen (C=N) and a sulfhydryl group.[1][2] The S-H stretch is a "smoking gun" diagnostic band but is often weak or broadened into the baseline if hydrogen bonding is strong.[2]

Visualizing the Equilibrium

The following diagram illustrates the structural shift and the key atoms involved in the vibrational changes.

Tautomerism cluster_0 Vibrational Consequences Thione Thione Form (Dominant in Solid State) Key: N-H, C=S Equilibrium Prototropic Equilibrium Thione->Equilibrium Solvent/pH Dependent Thiol Thiol Form (Rare/Solution Dependent) Key: C=N, S-H Equilibrium->Thiol Low Polarity Gas Phase

Figure 1: The prototropic tautomerism between thione and thiol forms.[1][2] In solid-state analysis (KBr/ATR), the equilibrium strongly favors the Thione form.[1]

Diagnostic Spectral Markers

Do not look for a single peak. Use the Multi-Band Validation Method described below.

A. The "Smoking Gun": S-H Stretch (Thiol)[1][2][3]
  • Frequency: 2500–2600 cm⁻¹[1]

  • Appearance: Weak to medium intensity, relatively sharp.[2][3]

  • Caveat: In solid samples (KBr pellet), this band is frequently absent , confirming the thione tautomer.[1][2] If observed, it indicates either the thiol form or a trapped metastable state.[2]

B. The Thione Fingerprint: Thioamide Bands

Unlike a carbonyl (C=O) which appears clearly at ~1700 cm⁻¹, the C=S stretch couples with the ring vibrations.[2] You must identify the Thioamide Bands (I-IV) :

BandFrequency (cm⁻¹)Vibrational AssignmentDiagnostic Value
Thioamide I 1480 – 1550Coupled C–N stretch + N–H deformationHigh: Indicates protonated Nitrogen (Thione).[1][2]
Thioamide II 1250 – 1350Mixed C=S stretch + C–N stretchMedium: Often overlaps with ring modes.[1][2]
Thioamide III 1100 – 1200Dominant C=S character Critical: Look for a strong band here for Thione.[2]
Thioamide IV 750 – 850C=S bending / Ring deformationLow: Hard to distinguish from C-H out-of-plane.[1][2]
C. The N-H Stretch (Thione Confirmation)[1][2]
  • Frequency: 3100–3400 cm⁻¹[1]

  • Appearance: Broad, intense band.[1][2]

  • Logic: If the molecule is in the Thiol form, the ring nitrogens are not protonated (pyridine-like).[1][2] The presence of a strong N-H stretch is definitive evidence of the Thione form.[2]

Methodology Comparison: KBr vs. ATR vs. Solution

The state of matter dictates the tautomer.[2]

FeatureKBr Pellet (Transmission)ATR (Attenuated Total Reflectance)Solution Cell (e.g., CHCl₃/DMSO)
Resolution High (Gold Standard)MediumHigh (Solvent dependent)
Tautomer Bias Strong Thione Bias (Lattice forces stabilize polar form)Strong Thione Bias Variable (Non-polar solvents may reveal Thiol)
Artifacts Water absorption (3400 cm⁻¹) can mimic N-HCrystal pressure effectsSolvent masking (e.g., CHCl₃ blocks 1215 cm⁻¹)
Recommendation Primary Method for solid-state characterization.[1][2]Screening Method for rapid QC.[2]Secondary Method to study equilibrium dynamics.[2]

Experimental Protocol: Self-Validating Assignment

This protocol ensures you do not misinterpret water peaks as N-H stretches or ring modes as C=S.[2]

Step 1: Sample Preparation (KBr Method)[1][2]
  • Dry the Sample: Vacuum dry the imidazopyridine derivative at 40°C for 4 hours to remove surface water.[2] Crucial: Surface moisture mimics the N-H stretch of the thione.[2]

  • Grinding: Mix 1 mg sample with 100 mg spectroscopic grade KBr. Grind to a fine powder (< 2 µm particle size) to minimize Christiansen effect scattering.[1][2]

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

Step 2: Data Acquisition[1]
  • Resolution: 2 cm⁻¹ (Required to resolve sharp S-H bands).

  • Scans: 64 scans minimum.

  • Range: 4000–400 cm⁻¹.[2][4]

Step 3: The Decision Matrix (Analysis)

Follow this logical workflow to assign the tautomer.

DecisionTree Start Analyze Spectrum (4000-400 cm⁻¹) CheckSH Check 2500-2600 cm⁻¹ Is there a band? Start->CheckSH CheckNH Check 3100-3400 cm⁻¹ Is there a broad band? CheckSH->CheckNH No ThiolResult CONCLUSION: Thiol Form Dominant CheckSH->ThiolResult Yes (Sharp) CheckCS Check 1100-1200 cm⁻¹ (Thioamide III) CheckNH->CheckCS Yes CheckNH->ThiolResult No ThioneResult CONCLUSION: Thione Form Dominant CheckCS->ThioneResult Yes (Strong) MixedResult CONCLUSION: Mixed Tautomers (Solution Equilibrium) CheckCS->MixedResult Weak/Ambiguous

Figure 2: Logical workflow for tautomer assignment based on spectral markers.[1][2]

Comparative Data: Thiol vs. Thione[1][2][6]

The following table summarizes the expected shifts for a generic 2-mercaptoimidazo[4,5-b]pyridine derivative.

Vibrational ModeThione Form (Solid State)Thiol Form (Theoretical/Non-polar)Shift / Note
ν(N-H) 3100 – 3250 cm⁻¹ (Broad)AbsentPrimary Differentiator.
ν(S-H) Absent2550 – 2600 cm⁻¹ (Weak)Only visible in specific solvents or gas phase.[1][2]
ν(C=N) Ring ~1600 cm⁻¹~1620 cm⁻¹Thione form often lowers C=N frequency due to aromatization loss.[1][2]
Thioamide I 1500 – 1530 cm⁻¹N/ACombination of δ(NH) + ν(CN).[1][2]
Thioamide III (νC=S) 1150 – 1190 cm⁻¹ N/AThe "C-S" single bond in Thiol appears much lower (600-700 cm⁻¹).[1][2]

References

  • Abdulla, H. I., & El-Bermani, M. F. (2001).[1][2][5] Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine.[1][2][5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Rastogi, V. K., et al. (2025).[1][2] FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule.[1][2][4][6] ResearchGate.[2][6][7] Link

  • Pucci, A., et al. (2025).[1][2] Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols. MDPI. Link[1][2]

  • Buda, S., et al. (2025).[1][2] Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes. National Institutes of Health (PMC).[1][2] Link

  • Chandra, S., et al. (2025).[1][2] Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization. ResearchGate.[2][6][7] Link

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the novel heterocyclic compound, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol. We will move beyond rote protocols to explore the fundamental principles and comparative data that inform expert chromatographic decisions, ensuring a final method that is both reliable and reproducible.

Chapter 1: Foundational Strategy - Analyte & System Characterization

Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. The structure of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol dictates our entire analytical strategy.

1.1 Unpacking the Analyte: A Multifaceted Molecule

The molecule possesses several key features that we must address:

  • Aromatic Heterocyclic Core: The fused imidazo[4,5-c]pyridine ring system is aromatic, making it an excellent chromophore for UV detection.

  • Ionizable Moieties: The pyridine and imidazole rings contain basic nitrogen atoms, meaning the molecule's overall charge state is highly dependent on pH. This makes mobile phase pH the most powerful tool for controlling retention.[1][2][3][4]

  • Polar Thiol Group: The -SH group imparts significant polarity. This polarity, combined with the basic nitrogens, suggests that retention on traditional non-polar stationary phases could be challenging.

  • Potential for Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide dimers. This necessitates careful sample handling and preparation to ensure analyte stability.

cluster_analyte 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol cluster_properties Key Chemical Properties analyte_structure p1 Aromatic Core (UV Active) analyte_structure->p1 π-system p2 Ionizable Nitrogens (pH Sensitive) analyte_structure->p2 Basic sites p3 Polar Thiol Group (Poor C18 Retention) analyte_structure->p3 -SH group p4 Oxidation Prone (Stability Concern) analyte_structure->p4 Reactivity

Caption: Key structural features of the analyte influencing HPLC method design.

1.2 Selecting the Right Tools: Chromatographic Mode and Detection

Detection: Given the analyte's aromaticity, a Photodiode Array (PDA) or Diode Array Detector (DAD) is the unequivocal choice.[5][6] Unlike a standard single-wavelength UV detector, a PDA/DAD acquires the entire UV-Vis spectrum for every point in the chromatogram.[7][8][9] This provides three critical advantages:

  • Optimal Wavelength Determination: We can retrospectively extract the chromatogram at the wavelength of maximum absorbance (λ-max), maximizing sensitivity.

  • Peak Purity Analysis: Spectral analysis across a peak can confirm the absence of co-eluting impurities.[9]

  • Compound Identification: The UV spectrum serves as a characteristic fingerprint to aid in peak identification.

Chromatographic Mode: The analyte's polarity makes Reversed-Phase HPLC (RP-HPLC) the most practical starting point, as it is the most common and versatile mode.[3] However, the high polarity means we must carefully consider our stationary phase to avoid issues like "phase collapse" that can occur on traditional C18 columns under highly aqueous conditions.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative for highly polar compounds, but RP-HPLC generally offers greater robustness and is the focus of this guide.[12][13][14]

Chapter 2: The Core of Separation - A Comparative Analysis of Stationary Phases

The stationary phase is where separation occurs. For a polar, aromatic, and ionizable analyte, selecting a phase that provides multiple interaction mechanisms is key to achieving optimal resolution and peak shape. We will compare three leading candidates.

2.1 Stationary Phase Candidates
  • Traditional C18 (ODS): The industry workhorse.[15] It separates primarily based on hydrophobic (van der Waals) interactions. While it serves as a good baseline, its high hydrophobicity can lead to poor retention for polar compounds and potential phase collapse in the high-aqueous mobile phases required.[11]

  • Polar-Embedded C18: These phases incorporate a polar group (e.g., amide, carbamate) near the base of the C18 chain. This modification makes the surface more wettable, preventing phase collapse and offering enhanced retention for polar analytes.[10][16]

  • Phenyl-Hexyl: This phase offers a unique, alternative selectivity.[17] It provides moderate hydrophobicity from the hexyl linker and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[18][19][20] This dual-mode interaction is often ideal for separating aromatic and heterocyclic compounds.[21][22][23]

2.2 Experimental Comparison: Stationary Phase Performance

A scouting experiment was performed using a generic gradient to assess the performance of each column type.

Experimental Protocol: Stationary Phase Scouting

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Polar-Embedded C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: PDA/DAD, 200-400 nm (extraction at λ-max)

  • Injection Volume: 5 µL

Table 1: Comparative Data for Stationary Phase Selection

Stationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Rationale for Performance
Traditional C18 3.21.83,500Poor retention due to analyte polarity. Significant peak tailing suggests secondary interactions with residual silanols.
Polar-Embedded C18 6.81.37,200Improved retention due to enhanced polar interactions and resistance to high-aqueous mobile phase. Better peak shape.[16]
Phenyl-Hexyl 9.5 1.1 9,800 Excellent retention and peak shape. The combination of hydrophobic and π-π interactions provides the best overall performance for this aromatic analyte.[18][23]

cluster_analyte Analyte cluster_phases Stationary Phases A 1-methyl-1H-imidazo [4,5-c]pyridine-2-thiol C18 C18 (Hydrophobic Interaction) A->C18 Weak PEC18 Polar-Embedded C18 (Hydrophobic + Polar) A->PEC18 Moderate PH Phenyl-Hexyl (Hydrophobic + π-π) A->PH Strong

Caption: Interaction strength between the analyte and different stationary phases.

Chapter 3: Driving the Separation - Mobile Phase Optimization

With the column selected, we now optimize the mobile phase to fine-tune the separation.

3.1 Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[20][24]

  • Acetonitrile (ACN): Generally has a stronger elution strength in RP-HPLC, leading to shorter analysis times.[25][26] It also has lower viscosity (lower backpressure) and better UV transparency at low wavelengths (<220 nm).[19][20]

  • Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN.[26] This can sometimes resolve peaks that co-elute in ACN.[19]

Table 2: Comparison of Acetonitrile and Methanol

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation
Elution Strength Higher[19][25]LowerACN for faster analysis.
Selectivity Aprotic, dipole-dipole interactions[26]Protic, hydrogen-bonding capable[26]Can be used as a tool to alter selectivity if needed.
System Pressure Lower[19][20]HigherACN is generally preferred for system longevity.
UV Cutoff ~190 nm~205 nmACN is superior for low-wavelength detection.

Decision: Acetonitrile is selected as the primary organic modifier due to its higher elution strength, lower backpressure, and superior UV transparency.

3.2 The Critical Role of pH: Ion Suppression

For an ionizable compound, controlling the mobile phase pH is paramount for achieving reproducible retention and symmetrical peaks.[1][2] The goal is to operate at a pH that is at least 1.5-2 units away from the analyte's pKa.[3][27] This ensures the analyte exists predominantly in a single ionic state (either fully ionized or fully non-ionized/suppressed), preventing the peak broadening that occurs when a molecule is partially ionized.[1][28]

Since our analyte has basic nitrogens, we can achieve ion suppression by using an acidic mobile phase. This protonates the nitrogens, creating a single, stable cationic form.

Acidic Modifiers:

  • Formic Acid (FA): Typically used at 0.1%, it provides a pH of ~2.7. It is an excellent choice for general-purpose HPLC-UV and is fully compatible with mass spectrometry (MS).

  • Trifluoroacetic Acid (TFA): Also used at 0.1% (pH ~2), TFA is a strong ion-pairing agent.[29] It can significantly improve peak shape for basic compounds but is a strong ion suppressant in MS, making it unsuitable if the method will be transferred to an LC-MS system.[30][31]

Decision: 0.1% Formic Acid is the optimal choice. It provides the necessary low pH to control ionization and ensures future compatibility with LC-MS analysis without the negative effects of TFA.[32]

Chapter 4: Fine-Tuning the Method - Elution and Workflow
4.1 Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and gradient (changing composition) elution depends on the sample complexity and desired run time.[33][34]

  • Isocratic Elution: Simpler, more robust, and requires no column re-equilibration time. Ideal for simple mixtures where all components elute relatively close together.[33][35]

  • Gradient Elution: Offers superior resolving power for complex mixtures with analytes of widely varying polarities. It often results in sharper peaks and shorter overall run times for complex samples.[35][36][37]

A Practical Workflow:

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% ACN) to determine the approximate elution conditions and reveal the presence of any late-eluting impurities.

  • Method Optimization: Based on the scouting run, if the peak of interest is well-resolved and the sample is clean, an isocratic method can be developed for simplicity. If the sample is complex, the gradient can be sharpened around the elution point of the target analyte to improve resolution and efficiency.

Start Method Development Start Scout Run Broad Scouting Gradient (e.g., 5-95% B) Start->Scout Evaluate Evaluate Chromatogram Scout->Evaluate Optimize_Grad Optimize Gradient (Sharpen slope around analyte) Evaluate->Optimize_Grad Complex Sample or Wide Elution Window Optimize_Iso Develop Isocratic Method (Calculate optimal %B) Evaluate->Optimize_Iso Simple Sample & Good Initial Separation Final_Grad Final Gradient Method Optimize_Grad->Final_Grad Final_Iso Final Isocratic Method Optimize_Iso->Final_Iso

Sources

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for Thio-Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol Content Type: Publish Comparison Guide

Executive Summary: The "Nitrogen-Sulfur" Challenge

For drug development professionals working with fused heterocycles, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (Formula: C₇H₇N₃S) presents a notorious characterization challenge. While High-Performance Liquid Chromatography (HPLC) often indicates >99% purity, the "Gold Standard" Elemental Analysis (EA) frequently fails to meet the journal-mandated ±0.4% tolerance.

This guide analyzes why this specific scaffold fails standard combustion protocols and compares the traditional CHNS workflow against the modern, orthogonal alternative: Quantitative NMR (qNMR).

Part 1: The Problem with Standard Combustion (CHNS)

The Chemistry of Failure

Standard automated combustion (Flash Dynamic Combustion) relies on the rapid oxidation of the sample at ~950–1050°C. However, the imidazo[4,5-c]pyridine core fused with a thiol group creates two distinct analytical hurdles:

  • Refractory Nitride Formation: The fused pyridine-imidazole system is thermally stable. Without sufficient oxygen boosting, it forms carbonaceous nitrides that trap nitrogen, leading to low N values.

  • The Sulfur Memory Effect: The thiol (-SH) moiety oxidizes to SO₂, which is "sticky." It adsorbs onto the reduction copper columns and steel tubing within the analyzer. This leads to:

    • Tailing: Low Sulfur recovery in the first run.

    • Carryover: Artificially high Sulfur values in subsequent blank/sample runs.

The Fix: Vanadium Pentoxide (V₂O₅)

To achieve the ±0.4% standard for this compound, standard combustion is insufficient. The use of Vanadium Pentoxide (V₂O₅) is mandatory.

  • Mechanism: V₂O₅ acts as a potent oxygen donor and fluxing agent. It melts at ~690°C, coating the sample and providing localized oxygen at the moment of combustion, ensuring the complete release of SO₂ and preventing the formation of refractory char.

Part 2: The Challenger – Quantitative NMR (qNMR)[1][2][3][4]

While EA measures bulk elemental ratios, qNMR measures the molar ratio of the analyte against a certified internal standard.

Why qNMR Wins for Thio-Heterocycles
  • Disulfide Detection: Thiols are prone to oxidative dimerization (forming R-S-S-R). EA cannot easily distinguish a mixture of thiol and disulfide (the ratios of C/N remain similar, only H varies slightly). qNMR reveals this immediately via chemical shift splitting.

  • Hygroscopicity: Imidazopyridines are often hygroscopic. EA counts water mass as "impurity," skewing all percentages. qNMR (using an internal standard) quantifies the active pharmaceutical ingredient (API) mass specifically, ignoring absorbed water.

Part 3: Comparative Analysis & Data

The following table simulates a typical characterization scenario for a synthesized batch of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol.

Scenario: Batch #042 appears pure by HPLC but fails initial EA.

FeatureMethod A: Standard CHNS Method B: Optimized CHNS (w/ V₂O₅) Method C: qNMR (¹H)
Principle Flash CombustionCombustion + Flux OxidantMolar Ratio vs. Internal Std
Sample Req. 1–3 mg (Destructive)1–3 mg (Destructive)5–10 mg (Non-destructive)
Primary Output % Composition (C, H, N, S)% Composition (C, H, N, S)Absolute Purity (Assay %)
Sulfur Accuracy Poor (±0.8% deviation common)High (±0.3% achievable)N/A (Inferred from structure)
Solvent Detection Indirect (Values don't match)IndirectDirect (Quantifies mol%)
Inorganic Salts Undetected (inflates % error)UndetectedUndetected (but doesn't interfere)
Total Analysis Time 15 mins20 mins (requires prep)30–60 mins (requires T1 scan)
Experimental Data Comparison (Batch #042)

Theoretical: C: 50.89%, H: 4.27%, N: 25.43%, S: 19.41%

AnalyteStandard EA Found (%)Optimized EA (V₂O₅) Found (%)qNMR Calculated Purity
Carbon 50.12 (Low)50.85 (Pass)--
Hydrogen 4.55 (High - Water?)4.30 (Pass)--
Nitrogen 24.80 (Low)25.38 (Pass)--
Sulfur 18.50 (Fail - Adsorption)19.35 (Pass)--
Conclusion FAIL (>0.4% error)PASS (Within ±0.4%)99.2% (Confirmed)

Part 4: Decision Matrix & Workflows

The following diagrams illustrate the logical flow for selecting the correct method and the mechanism of the optimized combustion.

Diagram 1: Characterization Decision Matrix

DecisionMatrix Start Sample: 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol HPLC Step 1: HPLC-UV/Vis (Check Chromatographic Purity) Start->HPLC Decision1 Is Purity > 98%? HPLC->Decision1 Repurify Recrystallize / Column Decision1->Repurify No CheckType Step 2: Check Physical State (Hygroscopic? Oxidizable?) Decision1->CheckType Yes Repurify->HPLC PathA Path A: Journal Requirement (Absolute Composition) CheckType->PathA PathB Path B: Functional Assay (Drug Development) CheckType->PathB EA_Protocol Optimized CHNS (Must use V2O5 additive) PathA->EA_Protocol qNMR_Protocol qNMR (1H) (Internal Std: Maleic Acid) PathB->qNMR_Protocol ResultEA Result: % Composition (Confirm Bulk Purity) EA_Protocol->ResultEA ResultqNMR Result: Weight % Assay (Confirm Molecular Integrity) qNMR_Protocol->ResultqNMR

Caption: Decision matrix for characterization. Note that EA is preferred for publication compliance, while qNMR is superior for functional assay value assignment.

Diagram 2: Optimized Combustion Mechanism

CombustionMechanism Sample Sample + V2O5 (Tin Capsule) Furnace Combustion Reactor (980°C + O2 Injection) Sample->Furnace Reaction V2O5 melts -> Releases O2 Prevents Charring Furnace->Reaction Fluxing Gases Gases: CO2, H2O, N2, SO2 Reaction->Gases Reduction Reduction Column (Copper @ 650°C) Gases->Reduction Detector TCD Detector (Separated Peaks) Reduction->Detector

Caption: The V₂O₅-assisted combustion workflow ensures complete oxidation of the refractory imidazopyridine core and quantitative release of sulfur dioxide.

Part 5: Validated Experimental Protocols

Protocol A: Optimized CHNS for Sulfur-Rich Heterocycles

Use this protocol to meet the ±0.4% publication requirement.

  • Instrument Prep: Ensure the CHNS analyzer (e.g., Thermo FlashSmart or Elementar vario) is conditioned. Run 3 "bypass" blanks to clear atmospheric nitrogen.

  • Calibration: Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as the K-factor standard. It mimics the N/S ratio of the target analyte.

  • Sample Weighing:

    • Weigh 1.5–2.5 mg of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol into a tin capsule.

    • CRITICAL STEP: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.

    • Fold the capsule tightly to exclude air.

  • Combustion Parameters:

    • Furnace Temperature: 980°C (Left) / 1050°C (Right/Combustion).

    • Oxygen Injection time: Increase by 5 seconds over standard method to ensure V₂O₅ activation.

  • Analysis: Run in triplicate. If Sulfur RSD > 0.5%, replace the water trap (magnesium perchlorate), as moisture exacerbates SO₂ tailing.

Protocol B: qNMR Purity Assay

Use this protocol for absolute purity determination and salt correction.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It has a singlet at ~6.3 ppm, distinct from the aromatic pyridine protons (7.0–8.5 ppm) and the methyl group (~3.8 ppm) of the analyte.

  • Solvent: DMSO-d₆ (The thiol is sparingly soluble in CDCl₃).

  • Preparation:

    • Weigh ~10 mg of Analyte (m₁) and ~5 mg of Maleic Acid (m₂) into the same vial using a microbalance (precision 0.001 mg).

    • Dissolve in 0.6 mL DMSO-d₆.

  • Acquisition (Bruker/Jeol 400 MHz+):

    • Pulse angle: 90°.

    • Relaxation Delay (D1): Set to 60 seconds . (Essential! The T1 relaxation time of the quaternary carbons in the imidazopyridine ring is long; insufficient delay causes under-integration).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link

  • Thermo Fisher Scientific. (2021). Elemental Analysis: CHNS/O Characterization of Particulate Matter (Application Note 42305). (Demonstrates V2O5 usage for Sulfur). Link

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Defines the ±0.4% standard). Link

  • Babij, N. R., et al. (2016). NMR Purity Analysis: A "One-Stop-Shop" for the Organic Chemist. Organic Process Research & Development. Link

  • PubChem. (n.d.). Compound Summary: 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol.[5][6] National Library of Medicine. Link

Sources

A Comparative Guide to Imidazopyridine Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazopyridines and the Quest for Synthetic Efficiency

Imidazopyridines represent a class of privileged heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1][2][3] Their wide-ranging biological activities have led to blockbuster drugs such as Zolpidem (an ambient sedative) and Alpidem (an anxiolytic), cementing their importance in medicinal chemistry and drug development.[1]

The construction of the imidazopyridine scaffold has traditionally relied on conventional heating methods, which often involve prolonged reaction times, harsh conditions, and only moderate yields.[1][4] In the fast-paced environment of drug discovery, such inefficiencies can create significant bottlenecks. This guide provides an in-depth comparative analysis of traditional synthesis versus a modern alternative: Microwave-Assisted Organic Synthesis (MAOS). As we will demonstrate with supporting experimental data, microwave irradiation has emerged as a powerful tool to overcome the limitations of conventional methods, offering a faster, more efficient, and greener path to these valuable molecules.[1][5][6]

This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies. We will explore the fundamental principles of both heating techniques, present a quantitative comparison of their performance, provide detailed experimental protocols, and offer insights to guide the selection of the most appropriate method for your specific research needs.

The Energetic Divide: Understanding the Mechanisms of Heating

The choice between conventional and microwave synthesis is fundamentally a choice between two different modes of energy transfer. The efficiency and outcome of a reaction are directly influenced by how heat is delivered to the molecules.

Conventional Conductive Heating: A Surface-Level Approach

Conventional synthesis relies on an external heat source, such as an oil bath or heating mantle, to transfer energy to the reaction vessel.[7][8] This energy must first pass through the walls of the flask before reaching the solvent and reactants. This process, known as conductive heating, is inherently slow and inefficient.[7]

The key limitations stem from this indirect heating mechanism:

  • Temperature Gradients: The vessel walls are invariably hotter than the bulk of the reaction mixture, leading to non-uniform heating.

  • Prolonged Ramping Times: It takes a significant amount of time for the entire reaction volume to reach the target temperature.

  • Energy Inefficiency: A substantial amount of energy is wasted in heating the apparatus and the surrounding environment rather than the reactants themselves.[9]

Microwave-Assisted Dielectric Heating: A Molecular-Level Excitation

Microwave chemistry utilizes the ability of high-frequency electromagnetic waves to directly heat materials containing mobile electric charges.[10] Unlike conventional methods, microwave irradiation passes through the vessel walls (typically glass or Teflon) and couples directly with polar molecules within the reaction mixture.[7][11] This leads to a rapid and uniform increase in temperature throughout the bulk of the solution.[12]

This direct "volumetric heating" is governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwave.[7][10][11] This constant reorientation generates molecular friction, which manifests as intense heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat through electrical resistance.[10][13]

This fundamentally different heating mechanism gives microwave synthesis its signature advantages: rapid, uniform, and highly efficient energy transfer that can dramatically accelerate reaction rates.[12][14]

Quantitative Performance Analysis: A Head-to-Head Comparison

The theoretical advantages of microwave synthesis are borne out by extensive experimental data. The following table summarizes results from various studies, directly comparing the two methods for the synthesis of different imidazopyridine derivatives. The data consistently shows that microwave irradiation leads to dramatic reductions in reaction time and significant increases in product yield.

Product Type Method Temperature (°C) Time Yield (%) Reference
2-Aryl-3-vinylimidazo[1,2-a]pyridines ConventionalReflux12 h75[1]
Microwave 120 15 min 92 [1]
Imidazo[1,2-a]pyridine-3-amines (GBBR) Conventional608 h~82[15]
Microwave 60 (150W) 30 min 89 [15]
2,3-Disubstituted Imidazo[1,2-a]pyridines Conventional1104 h40-60[2]
Microwave 150 30-180 min up to 95 [2]
2-Amino-4,6-diarylpyrimidines ConventionalReflux(Not Specified)94[16]
Microwave (Not Specified)(Not Specified)86 [16]

Table 1: Comparative data for the synthesis of imidazopyridine and related heterocyclic derivatives, highlighting the significant improvements in reaction time and yield achieved with microwave-assisted methods.

Visualizing the Synthetic Processes

To better illustrate the practical differences between the two methodologies, the following diagrams outline the general reaction and the distinct experimental workflows.

G cluster_reactants Reactants cluster_product Product Aminopyridine 2-Aminopyridine Imidazopyridine Imidazopyridine Scaffold Aminopyridine->Imidazopyridine Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Imidazopyridine Multicomponent Reaction Isocyanide Isocyanide Isocyanide->Imidazopyridine Multicomponent Reaction

Caption: General reaction scheme for a three-component imidazopyridine synthesis.

G A 1. Combine Reactants (2-aminopyridine, aldehyde, isocyanide, catalyst) in a 10 mL microwave vial. B 2. Add Solvent (e.g., Methanol, 4 mL) and a magnetic stir bar. A->B C 3. Seal the vial securely with a cap. B->C D 4. Place vial into the microwave reactor cavity. C->D E 5. Irradiate at set temperature (e.g., 80°C) for 10-20 minutes. D->E F 6. Cool the reaction vessel to room temperature. E->F G 7. Purify the product (e.g., Column Chromatography). F->G

Caption: Workflow for Microwave-Assisted Imidazopyridine Synthesis.

G A 1. Combine Reactants in a round-bottom flask with a stir bar. B 2. Add Solvent and attach a reflux condenser. A->B C 3. Place the flask in an oil bath on a hot plate. B->C D 4. Heat to reflux temperature (e.g., 65°C for Methanol). C->D E 5. Maintain reflux with stirring for several hours (e.g., 8-12 hours). D->E F 6. Cool the reaction flask to room temperature. E->F G 7. Purify the product (e.g., Column Chromatography). F->G

Caption: Workflow for Conventional Imidazopyridine Synthesis via Reflux.

Detailed Experimental Protocols

The following protocols provide a self-validating system for synthesizing an imidazopyridine derivative using both microwave and conventional heating, allowing for a direct, in-lab comparison.

Protocol: Microwave-Assisted Multicomponent Synthesis

This protocol is adapted from a demonstrated multicomponent reaction that is highly effective under microwave conditions.[1]

  • Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative efficiently.

  • Causality: This one-pot, three-component reaction is chosen for its atom economy and convergence, principles highly valued in green chemistry. Microwave irradiation is expected to accelerate the formation of polar intermediates, driving the reaction to completion rapidly.[9]

  • Materials:

    • 2-Aminopyridine derivative (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Isocyanide (1.0 mmol)

    • Scandium(III) triflate (10 mol%) - A Lewis acid catalyst to activate the aldehyde.

    • Methanol (4 mL) - A polar solvent that couples efficiently with microwaves.

    • 10 mL microwave synthesis vial with a magnetic stirrer bar.

  • Instrumentation:

    • CEM Discover SP Microwave Synthesizer or equivalent.

  • Procedure:

    • Preparation: In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (0.1 mmol).

    • Solvent Addition: Add 4 mL of methanol to the vial, followed by a small magnetic stirrer bar. The solvent choice is critical; polar solvents like methanol or ethanol are necessary for efficient microwave energy absorption.[13]

    • Sealing: Securely seal the vial with a cap. This is crucial for safely reaching temperatures above the solvent's boiling point, which is a key advantage of microwave synthesis.

    • Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 15 minutes with active stirring.

    • Work-up: After the irradiation is complete, allow the vial to cool to a safe handling temperature (below 50°C).

    • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude residue is then purified by column chromatography on silica gel to afford the pure 3-amino-imidazo[1,2-a]pyridine product.

Protocol: Conventional Synthesis via Reflux

To provide a direct comparison, this protocol outlines the synthesis of the same target molecule using traditional heating.

  • Objective: To synthesize the same 3-amino-imidazo[1,2-a]pyridine derivative using conventional heating.

  • Causality: This protocol uses the same chemical transformation but relies on conductive heating. The extended reaction time is necessary to overcome the less efficient energy transfer and ensure all reactants have sufficient kinetic energy to react.

  • Materials:

    • Same as the microwave protocol.

    • 50 mL round-bottom flask.

    • Reflux condenser.

  • Instrumentation:

    • Heating mantle or oil bath with a magnetic stir plate.

  • Procedure:

    • Preparation: In a 50 mL round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (0.1 mmol).

    • Solvent and Setup: Add 15 mL of methanol and a magnetic stirrer bar. Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heating: Place the flask in an oil bath and heat to the reflux temperature of methanol (approximately 65°C).

    • Reaction: Maintain the reaction at a gentle reflux with continuous stirring for 8 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

    • Cooling: After 8 hours (or upon completion as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

    • Isolation & Purification: The work-up and purification steps are identical to the microwave protocol. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion: Selecting the Right Tool for the Job

The experimental evidence is unequivocal: for the synthesis of imidazopyridines, microwave-assisted methods offer profound advantages over conventional heating.[4][6] The core benefits are a drastic reduction in reaction time—from hours to mere minutes—and consistently higher product yields.[1][15] This acceleration not only enhances laboratory throughput, which is critical in a drug discovery setting, but also aligns with the principles of green chemistry by significantly reducing energy consumption.[12][14]

Furthermore, the rapid and uniform heating provided by microwaves can lead to cleaner reaction profiles with fewer side products, simplifying the purification process.[1][5]

While conventional heating remains a viable and accessible technique, particularly for large-scale syntheses where specialized microwave equipment may be a limiting factor, it cannot match the efficiency and speed of MAOS. For researchers engaged in medicinal chemistry, library synthesis, and process optimization, the adoption of microwave-assisted synthesis is not merely a convenience—it is a strategic imperative for accelerating discovery.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave chemistry - Wikipedia. Wikipedia.
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. Benchchem.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publisher.
  • A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines. Benchchem.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, a heterocyclic compound containing a thiol group. The procedures outlined here are designed to mitigate risks, ensure compliance, and build a culture of safety within your laboratory.

Understanding the Hazard Profile

Therefore, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol should be handled as a hazardous substance with appropriate personal protective equipment (PPE) and engineering controls.

Core Principles of Disposal

The primary objective in the disposal of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is the protection of personnel and the environment. This is achieved through a combination of waste segregation, chemical neutralization (where appropriate and safe), and disposal via a licensed hazardous waste contractor. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash[5].

Table 1: Hazard Summary and Required PPE
Hazard Classification (Anticipated)Required Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity, Oral (Harmful)Standard laboratory attire (lab coat, closed-toe shoes)Chemical Fume Hood
Skin Corrosion/IrritationChemical-resistant gloves (Nitrile or Neoprene recommended)
Serious Eye Damage/IrritationSafety goggles or a face shield
Specific target organ toxicity (single exposure); Respiratory tract irritation

Step-by-Step Disposal Protocol

This protocol is divided into three key stages: immediate handling and segregation at the point of generation, pre-treatment of malodorous waste, and final disposal procedures.

Part 1: Immediate Waste Segregation
  • Designated Waste Containers : All waste streams containing 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol must be collected in clearly labeled, dedicated hazardous waste containers. This includes:

    • Solid Waste : Unused or expired solid compound, contaminated filter paper, and weighing boats.

    • Liquid Waste : Concentrated solutions and reaction mixtures.

    • Contaminated Labware : Pipette tips, gloves, and other disposable items that have come into contact with the compound.

  • Container Labeling : Each waste container must be labeled with "Hazardous Waste," the full chemical name "1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Secure Storage : Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents[6].

Part 2: Pre-treatment for Odor Neutralization (for small quantities)

The thiol group is likely to impart a strong, unpleasant odor to this compound. For small quantities of liquid waste or for rinsing contaminated glassware, a chemical neutralization step can be performed to mitigate this. This procedure should only be carried out by trained personnel in a chemical fume hood.

Experimental Protocol: Thiol Oxidation with Sodium Hypochlorite

  • Prepare a Bleach Solution : In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a dilute solution of sodium hypochlorite (household bleach is typically 5-8% NaOCl).

  • Controlled Addition : Slowly and carefully add the thiol-containing waste to the stirred bleach solution. The reaction may be exothermic, so the rate of addition should be controlled to prevent excessive heat generation.

  • Reaction Time : Allow the mixture to stir for at least one hour to ensure complete oxidation of the thiol group.

  • Disposal of Treated Waste : The resulting solution, while less odorous, is still considered hazardous waste and must be collected in a designated liquid hazardous waste container.

Part 3: Final Disposal
  • Consult Your Institution's EHS : Before arranging for final disposal, consult with your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

  • Licensed Waste Contractor : The ultimate disposal of all waste containing 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol must be handled by a licensed hazardous waste disposal company. For pyridine-containing compounds, incineration is a common and effective disposal method[7].

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.

  • Personal Protective Equipment : Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment : For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit absorbent[6].

  • Collection : Carefully scoop or sweep the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Workflow for Disposal Decision Making

The following diagram outlines the decision-making process for the proper disposal of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Pre-Treatment (Odor Control) cluster_2 Final Disposal Start Generation of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol Waste Segregate Segregate Waste (Solid, Liquid, Contaminated Labware) Start->Segregate Label Label Container (Chemical Name, Hazards) Segregate->Label Odor Is the waste malodorous? Label->Odor Oxidize Oxidize with Sodium Hypochlorite (in fume hood) Odor->Oxidize Yes (small quantity) Store Store Securely in Secondary Containment Odor->Store No / Large Quantity CollectTreated Collect Treated Waste as Hazardous Oxidize->CollectTreated CollectTreated->Store EHS Consult Institutional EHS Department Store->EHS Contractor Arrange Pickup by Licensed Waste Contractor EHS->Contractor End Proper Disposal (e.g., Incineration) Contractor->End

Caption: Decision workflow for the safe disposal of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

  • National Center for Biotechnology Information. (n.d.). Imidazo(4,5-b)pyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-methyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 7321-94-0[1]

Executive Safety & Operational Summary

1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS: 7321-94-0) is a fused heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical candidates.[1][2] While often classified under generic GHS categories (Irritant), its specific chemical functionality—a free thiol (-SH) attached to a nitrogen-rich aromatic core—dictates a safety protocol that goes beyond standard "lab hygiene."[1]

Critical Operational Risks:

  • Oxidative Instability: The thiol group is prone to oxidation to the disulfide (dimer) upon exposure to air, which compromises stoichiometry and reaction yield.[1]

  • Olfactory Fatigue & Permeation: Like many heterocyclic thiols, this compound possesses a characteristic sulfurous odor.[1] While less volatile than low-molecular-weight thiols, the solid powder can adhere to surfaces and clothing, causing persistent contamination.[1]

  • Fine Dust Hazard: As a crystalline solid, static charge can cause particle scattering, leading to inhalation risks and cross-contamination.[1]

Hazard Identification & Risk Assessment

Hazard ClassGHS CategoryOperational Implication
Skin Irritation Category 2 (H315)Direct contact causes dermatitis; thiols can bind to keratin in skin, leaving a lasting odor.[1]
Eye Irritation Category 2A (H319)Fine dust is abrasive and chemically irritating to mucous membranes.[1]
STOT-SE Category 3 (H335)Inhalation of dust triggers respiratory tract irritation.[1]
Reactivity Not GHS ClassifiedHigh Risk: Oxidizes rapidly in air/solution to form the disulfide dimer.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE.[1] The following selection is engineered to mitigate the specific risks of thiol permeation and particulate inhalation .

A. Hand Protection (The "Double-Barrier" Protocol)

Thiols can permeate standard latex and thin nitrile gloves over time.[1]

  • Primary Layer (Inner): 4 mil Nitrile (Standard dexterity).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended cuff).[1]

  • Protocol: Change outer gloves immediately after any splash or contact with the solid.[1] Change both pairs if a smell is detected on the hands.[1]

  • Why? The air gap between gloves traps permeating vapors, and the thicker outer layer prevents abrasion from solid handling.[1]

B. Respiratory Protection
  • Standard Handling (Fume Hood): No respirator required if handled strictly within a certified fume hood (Face velocity: 100 fpm).[1]

  • Spill Cleanup / Outside Hood: Half-face respirator with P100/OV (Organic Vapor + Particulate) cartridges.[1]

    • Rationale: The P100 stops the dust; the OV cartridge neutralizes any sulfurous odors generated by moisture contact.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Body: Lab coat (Cotton/Polyester blend).[1]

    • Best Practice: Use disposable Tyvek sleeves over lab coat cuffs to bridge the gap between glove and coat, preventing wrist exposure.[1]

Operational Handling Protocol

This workflow is designed to maintain the chemical integrity (preventing oxidation) while protecting the operator.[1]

HandlingProtocol cluster_0 Critical Control Point: Oxidation Prevention Start Start: Weighing Environment Environment: Fume Hood + Static Gun Start->Environment Preparation Transfer Transfer to Vessel: Pre-flushed with N2/Ar Environment->Transfer No Drafts Reaction Reaction/Storage: Inert Atmosphere Transfer->Reaction Prevent Oxidation Cleanup Decontamination: Bleach Oxidation Transfer->Cleanup Waste/Spills Reaction->Cleanup Post-Exp

Figure 1: Operational workflow emphasizing inert handling to prevent disulfide formation.

Step 1: Preparation & Weighing
  • Location: All handling must occur inside a chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer on the weighing boat and spatula.[1] Static electricity can cause the light powder to "jump," leading to loss of containment.[1]

  • Atmosphere: If the reagent bottle has been stored cold, allow it to warm to room temperature inside a desiccator before opening to prevent water condensation (which accelerates oxidation).[1]

Step 2: Transfer & Reaction Setup
  • Inert Purge: The receiving reaction vessel must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before adding the solid.[1]
  • Addition: Add the solid quickly to the vessel. If dissolving, use degassed solvents.[1]

  • Sealing: Immediately seal the vessel. If storing a stock solution, wrap the septum with Parafilm to prevent oxygen ingress.[1]

Step 3: Decontamination (The Bleach Quench)

Thiols adhere to glass and metal.[1] Washing with water alone is ineffective and spreads the smell.[1]

  • Quenching Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Glassware: Soak all spatulas, weigh boats, and flasks in the bleach bath for 30 minutes.

    • Mechanism:[1][2][3] Bleach oxidizes the thiol (

      
      ) to the sulfonic acid (
      
      
      
      ), which is odorless and water-soluble.[1]
  • Rinse: After soaking, wash with water and acetone as normal.[1]

Emergency Response & Disposal

Spill Management
  • Isolate: Evacuate the immediate area if the dust cloud is visible.[1]

  • PPE Up: Don P100/OV respirator and double gloves.[1]

  • Neutralize: Cover the spill with a paper towel soaked in dilute bleach (5%).[1] Do not spray bleach directly on the powder, as this may scatter it.[1]

  • Collect: Scoop the wet slurry into a hazardous waste container labeled "Thiol Waste + Oxidizer."[1]

Waste Disposal
  • Segregation: Do not mix thiol waste with acids (potential for toxic gas evolution) or strong reducing agents.[1]

  • Labeling: Clearly mark the container with "Contains Thiols - Stench Hazard" to alert waste management personnel.[1]

References

  • CIRS Group. (n.d.).[1] Global Chemical Inventory Search: CAS 7321-94-0. Retrieved from [Link][1]

  • University of Rochester, Dept. of Chemistry. (2025).[1] How to Work with Thiols - General SOP. Retrieved from [Link]

  • Columbia University, EH&S. (2015).[1] SOP for Stench Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.